4-Phenylpyridine N-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-4-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPVKZLLGMDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-61-9 | |
| Record name | Pyridine, 4-phenyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenylpyridine N-oxide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187559 | |
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| Record name | Pyridine, 4-phenyl-, 1-oxide | |
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| Record name | 4-phenylpyridine N-oxide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.152 | |
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| Record name | 4-PHENYLPYRIDINE-1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ZG43F5TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Phenylpyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 4-Phenylpyridine (B135609) N-oxide, a key intermediate in pharmaceutical development. This document details various experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced clarity.
Introduction
4-Phenylpyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its synthesis is primarily achieved through the oxidation of 4-phenylpyridine.[1] The introduction of the N-oxide functional group can alter the parent molecule's physicochemical properties, such as increasing solubility and modulating its biological activity. This guide explores several established methods for this transformation, providing researchers with the necessary details to replicate and optimize the synthesis in a laboratory setting.
Core Synthesis Methodologies
The conversion of 4-phenylpyridine to its corresponding N-oxide is an oxidation reaction. The most common approaches utilize peroxy acids, hydrogen peroxide with a catalyst, or a urea-hydrogen peroxide complex. Each method offers distinct advantages regarding yield, reaction conditions, and safety considerations.
General Reaction Pathway
The fundamental chemical transformation involves the donation of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine (B92270) ring.
Caption: General oxidation of 4-phenylpyridine to this compound.
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data from various reported synthesis protocols, allowing for a direct comparison of their key parameters.
| Method | Oxidizing Agent | Solvent | Temperature | Time (hours) | Yield (%) | Reference |
| Method 1: m-CPBA Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Chloroform (B151607) (CHCl₃) | 0°C to rt | 12 | 86-90% | [1] |
| Method 2: Catalytic H₂O₂ | 30% Hydrogen Peroxide (H₂O₂) / Tungstic Acid (H₂WO₄) | None (neat) | 60°C | 24 | 90% | [1] |
| Method 3: UHP/Formic Acid | Urea-Hydrogen Peroxide (UHP) | 95% Formic Acid | Room Temperature | 3-12 | Not specified | [1] |
| Method 4: m-CPBA (Alternative) | 3-chloro-benzenecarboperoxoic acid (m-CPBA) | Dichloromethane (B109758) (DCM) | 20°C | Not specified | 99% | [2] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key synthesis routes.
Method 1: Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol is a widely used and reliable method for the N-oxidation of pyridines.
Caption: Workflow for the m-CPBA oxidation of 4-phenylpyridine.
Procedure:
-
In a suitable reaction vessel, prepare a stirring solution of 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL) and cool the mixture to 0°C using an ice bath.[1]
-
Gradually add 70% meta-chloroperoxybenzoic acid (m-CPBA) in a 1:1 molar equivalent to the 4-phenylpyridine.[1]
-
Allow the resulting mixture to warm to room temperature and stir for 12 hours.[1]
-
Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, dilute the mixture with additional chloroform.[1]
-
Add solid potassium carbonate (K₂CO₃), equivalent to 4 moles, to the reaction mixture and stir for an additional 10 minutes to neutralize the acidic byproduct.[1]
-
Separate the solid material by filtration.[1]
-
Dry the filtrate over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]
-
Concentrate the dried filtrate under reduced pressure to yield the this compound product. The reported yield is between 86-90%.[1]
Method 2: Catalytic Oxidation with Hydrogen Peroxide and Tungstic Acid
This method employs a catalyst, offering an alternative to the use of peroxy acids.
Procedure:
-
In a reaction vessel, mix tungstic acid (H₂WO₄, 125.0 mg, 0.500 mmol) with 4-phenylpyridine (1.552 g, 10 mmol).[1]
-
Stir the mixture at 60°C for 10 minutes.[1]
-
Gradually add a 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture while maintaining the temperature at 60°C.[1]
-
Continue stirring the reaction mixture at 60°C for 24 hours.[1]
-
After 24 hours, cool the reaction solution to room temperature.[1]
-
The yield of this compound can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) analysis, with reported yields around 90%.[1]
Method 3: Oxidation with Urea-Hydrogen Peroxide (UHP) and Formic Acid
This protocol utilizes a stable and solid source of hydrogen peroxide in an acidic medium.
Procedure:
-
To a solution of Urea-Hydrogen Peroxide (UHP, 35 mmol) in 95% formic acid (12 cm³), add 4-phenylpyridine (5 mmol) at room temperature with stirring.[1]
-
Monitor the progress of the oxidation reaction by TLC (silica gel, hexane-acetone 4:1). The reaction is typically complete within 3-12 hours.[1]
-
Upon completion, add water (12 cm³) to the reaction mixture.[1]
-
Extract the aqueous solution with dichloromethane (3 x 7 cm³).[1]
-
Wash the combined organic layers with water (2 x 7 cm³).[1]
-
Dry the combined extracts with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.[1]
-
The resulting residue can be purified to obtain the pure N-oxide product.[1]
Conclusion
The synthesis of this compound can be successfully achieved through several efficient oxidation methods. The choice of method may depend on factors such as available reagents, desired scale, safety considerations, and required purity. The m-CPBA oxidation method is a classic and high-yielding approach, while the use of catalytic hydrogen peroxide or UHP offers alternatives with different handling and work-up procedures. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.
References
An In-depth Technical Guide to 4-Phenylpyridine N-oxide: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpyridine (B135609) N-oxide is a heterocyclic organic compound that has garnered interest in various fields of chemical research, including synthetic chemistry and materials science. Its unique electronic properties, stemming from the combination of the pyridine (B92270) N-oxide moiety and the phenyl substituent, make it a versatile building block and ligand. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylpyridine N-oxide, detailed experimental protocols for its synthesis, and a summary of its known reactivity and potential applications.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [1][2] |
| Molecular Weight | 171.20 g/mol | [2] |
| Appearance | Light yellow to brown powder or crystals | [1][3] |
| Melting Point | 153-155 °C | [4] |
| Boiling Point | 301.18 °C (estimated) | [1] |
| pKa (of conjugate acid) | 0.89 ± 0.10 (Predicted) | [3] |
| Solubility | No quantitative data available in the search results. General solubility information for N-oxides suggests increased water solubility compared to the parent pyridine.[5] |
Spectroscopic Data
| Spectroscopic Technique | Key Data | Source |
| ¹H NMR | Spectra available.[6] Detailed chemical shifts and coupling constants not explicitly listed in search results. | |
| ¹³C NMR | Spectra available.[7] Detailed chemical shifts not explicitly listed in search results. | |
| Infrared (IR) | FTIR spectra available (KBr wafer).[8] Specific peak assignments are not detailed in the search results. | |
| UV-Vis | UV-Vis spectra available.[8] | |
| Mass Spectrometry (MS) | Mass spectra available.[8] |
Crystallographic Data
Crystallographic information for this compound is available in the Crystallography Open Database (COD).[8] Researchers can access the specific crystal structure data, including space group and unit cell dimensions, through the COD website.
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of the parent compound, 4-phenylpyridine.
Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a common and effective method for the N-oxidation of pyridines.
Workflow Diagram:
Figure 1: Workflow for the synthesis of this compound using m-CPBA.
Detailed Protocol:
-
Dissolve 4-phenylpyridine (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Gradually add m-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add solid potassium carbonate (K₂CO₃) to neutralize the resulting m-chlorobenzoic acid and stir for 30 minutes.
-
Filter the mixture to remove the solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Oxidation using Hydrogen Peroxide with a Catalyst
This method offers a greener alternative to using peroxy acids.
Workflow Diagram:
Figure 2: Workflow for the catalytic oxidation of 4-phenylpyridine with H₂O₂.
Detailed Protocol:
-
To a flask containing 4-phenylpyridine, add a catalytic amount of tungstic acid (H₂WO₄).
-
Heat the mixture with stirring.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Maintain the reaction at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain this compound.
Chemical Reactivity and Applications
This compound exhibits reactivity characteristic of pyridine N-oxides, with the phenyl group influencing its electronic properties.
-
Coordination Chemistry: The N-oxide group acts as a good oxygen donor ligand, forming complexes with various metal ions.
-
Catalysis: It can be employed as a catalyst or ligand in organic reactions. For instance, it has been mentioned for use in halogen bonding and enantioselective epoxidation reactions.[3]
-
Synthetic Intermediate: The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. Subsequent deoxygenation provides a route to substituted 4-phenylpyridines that may be difficult to access directly.[9]
Biological Activity and Signaling Pathways
While many pyridine N-oxide derivatives have been investigated for their biological activities, there is limited specific information available in the public domain regarding the bioactivity and mechanism of action of this compound itself.
Some studies on related compounds suggest potential areas of interest:
-
Antibacterial Activity: Certain substituted pyridine N-oxides have demonstrated antibacterial properties.[5]
-
Cytotoxicity: The cytotoxicity and genotoxicity of chloropyridines have been studied in the presence of pyridine N-oxide, indicating that N-oxidation can influence the biological effects of pyridine derivatives.[10]
However, no specific signaling pathways involving this compound have been elucidated in the reviewed literature. Further research is required to explore its pharmacological potential and to understand its interactions with biological systems.
Conclusion
This compound is a readily accessible compound with well-defined physicochemical properties. Its synthesis is straightforward, and its reactivity makes it a valuable tool in synthetic and coordination chemistry. While its biological profile is not extensively studied, the broader class of pyridine N-oxides exhibits a range of biological effects, suggesting that this compound could be a scaffold for the development of new bioactive molecules. This guide provides a foundational resource for researchers working with or considering the use of this versatile chemical entity.
References
- 1. spectrabase.com [spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]
- 4. This compound 98 1131-61-9 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Phenylpyridine-N-oxide(1131-61-9) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Phenylpyridine-N-oxide(1131-61-9) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-Phenylpyridine N-oxide (CAS 1131-61-9)
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Chemical Structure
4-Phenylpyridine (B135609) N-oxide, identified by the CAS number 1131-61-9, is a heterocyclic organic compound.[1][2][3] Its structure features a pyridine (B92270) ring with a phenyl group substituted at the fourth position and an oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide.[1] This N-oxide functionality significantly influences the molecule's electronic properties and reactivity compared to its parent compound, 4-phenylpyridine.
Synonyms: 1-Oxido-4-phenylpyridin-1-ium, 4-Phenylpyridine 1-oxide, p-Phenylpyridine N-oxide[1]
Chemical Structure:
Caption: Chemical structure of 4-Phenylpyridine N-oxide.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO | [1][2][4] |
| Molecular Weight | 171.20 g/mol | [2][5] |
| Appearance | Light yellow to brown powder/crystal | [1][6] |
| Melting Point | 152-156 °C | [6] |
| Solubility | Soluble in organic solvents | [1] |
| Purity (typical) | >98.0% (HPLC) | [6] |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Technique | Database/Reference |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- |
| Mass Spectrometry | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | --INVALID-LINK-- |
Synthesis and Experimental Protocols
This compound is typically synthesized through the oxidation of 4-phenylpyridine. Several methods have been reported, with the choice of oxidizing agent and reaction conditions influencing the yield and purity of the final product.
Synthesis via meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a common and efficient method for the N-oxidation of pyridines.
Experimental Protocol:
-
Dissolve 4-phenylpyridine (1.0 eq) in a suitable solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.0-1.2 eq) in the same solvent to the cooled solution of 4-phenylpyridine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), to destroy any excess peroxide.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of this compound using m-CPBA.
Reactivity and Potential Applications
The N-oxide group in this compound significantly alters its reactivity profile compared to 4-phenylpyridine.
-
Nucleophilicity of the Oxygen Atom: The oxygen atom of the N-oxide is nucleophilic and can react with various electrophiles.
-
Electrophilicity of the Pyridine Ring: The N-oxide group withdraws electron density from the pyridine ring, particularly at the 2- and 4-positions, making these positions susceptible to nucleophilic attack. This is a key aspect of its reactivity and is exploited in various synthetic transformations.
-
Catalysis: this compound can be used as a catalyst in various chemical reactions.[1]
Potential Applications:
-
Pharmaceutical Intermediate: It is reported to be a pharmaceutical intermediate, suggesting its use in the synthesis of more complex, biologically active molecules.
-
Chemical Synthesis: Its unique reactivity makes it a valuable building block in organic synthesis.
Biological Activity and Drug Development Context
While specific biological targets and mechanisms of action for this compound are not extensively documented in the public domain, the broader class of N-oxides has significant relevance in medicinal chemistry and drug development.
N-oxide functionalities can be incorporated into drug candidates for several reasons:
-
Modulation of Physicochemical Properties: The polar N-oxide group can increase the water solubility and modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Prodrug Strategies: In some cases, N-oxides can act as prodrugs. They can be bioreduced in vivo to the corresponding parent tertiary amine, which may be the active form of the drug. This can be particularly relevant in targeting hypoxic tissues, such as those found in solid tumors, where reductive enzymes are often upregulated.
-
Direct Biological Activity: The N-oxide moiety itself can be crucial for binding to a biological target and eliciting a therapeutic effect.
Given its status as a pharmaceutical intermediate, it is plausible that this compound serves as a precursor for the synthesis of compounds being investigated for various therapeutic areas. The general biological activities of related pyridine N-oxide derivatives span a wide range, including antimicrobial and enzyme inhibitory activities.
Caption: Key roles of the N-oxide functionality in drug development.
Conclusion
This compound is a well-characterized chemical compound with established synthetic routes and a growing interest in its potential applications, particularly in the realm of medicinal chemistry. While detailed public information on its specific biological activity is limited, its role as a pharmaceutical intermediate and the known functions of the N-oxide group in drug design suggest its importance in the development of novel therapeutics. This guide provides a comprehensive overview of its core characteristics to aid researchers and scientists in their work with this versatile molecule. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]
- 2. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Phenylpyridine N-oxide: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine (B135609) N-oxide is a heterocyclic compound of significant interest within the realms of organic synthesis and medicinal chemistry. Characterized by a pyridine (B92270) N-oxide core with a phenyl substituent at the 4-position, this molecule possesses unique electronic and steric properties that render it a versatile synthetic intermediate and a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, historical evolution, synthesis, physicochemical characteristics, and applications of 4-Phenylpyridine N-oxide.
Discovery and Historical Context
The history of this compound is deeply rooted in the broader scientific exploration of pyridine N-oxides. The parent compound, pyridine N-oxide, was first synthesized by the German chemist Jakob Meisenheimer in 1926.[1][2] This seminal work unveiled the unique reactivity of the N-oxide functionality, which activates the otherwise relatively inert pyridine ring to both electrophilic and nucleophilic substitution.[2][3]
The commercial availability of pyridine N-oxide from 1954 onwards catalyzed a surge in research focused on its derivatives and their potential applications.[1] While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is situated within this period of intense investigation into pyridine N-oxide chemistry. The principal synthetic route to this compound involves the oxidation of its precursor, 4-phenylpyridine.[4]
Early investigations likely centered on elucidating the fundamental chemical reactivity and properties of this substituted N-oxide. In more recent times, its utility as a pharmaceutical intermediate and as a ligand in coordination chemistry has gained prominence.[4] The N-oxide moiety's capacity to enhance aqueous solubility and its potential to function as a prodrug have established it as an attractive component in contemporary drug design strategies.[4][5]
Physicochemical and Spectroscopic Data
This compound typically presents as a beige to light brown crystalline powder.[6] A compilation of its key physicochemical properties is provided below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO | [7] |
| Molecular Weight | 171.19 g/mol | [8] |
| Melting Point | 153-155 °C | [9] |
| CAS Number | 1131-61-9 | [7] |
| Appearance | Beige to light brown crystalline powder | [6] |
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. The availability of key spectroscopic data is summarized in the following table.
Table 2: Availability of Spectroscopic Data for this compound
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrometry | Available |
| Infrared (IR) Spectroscopy | Available |
Synthesis and Experimental Protocols
The most prevalent and efficient method for the preparation of this compound is the direct oxidation of 4-phenylpyridine.[4] A variety of oxidizing agents and reaction conditions have been successfully employed, offering considerable flexibility.
Summary of Synthetic Methodologies
The following table summarizes key quantitative data for common synthetic protocols, allowing for a comparative assessment of their efficacy.
Table 3: Comparison of Synthetic Protocols for this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 20 | 24 | 99 | [10] |
| Hydrogen Peroxide / Tungstic Acid | Not Applicable | 60 | 24 | 90 | [4] |
| Urea-Hydrogen Peroxide / Formic Acid | Formic Acid | Room Temperature | 3-12 | Not Specified | [4] |
Detailed Experimental Protocols
This method is a robust and high-yielding procedure for the N-oxidation of pyridine derivatives.
Materials:
-
4-Phenylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylpyridine (1.0 equivalent) in dichloromethane.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 24 hours.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and subsequently wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.
This protocol utilizes a catalytic amount of tungstic acid to achieve a high yield.
Materials:
-
4-Phenylpyridine
-
Tungstic acid (H₂WO₄)
-
30% (w/w) aqueous Hydrogen peroxide (H₂O₂) solution
-
Standard laboratory glassware suitable for heating and stirring
Procedure:
-
Combine 4-phenylpyridine (1.0 equivalent) and a catalytic quantity of tungstic acid in a round-bottom flask.
-
Heat the mixture to 60 °C while stirring.
-
Carefully add the 30% hydrogen peroxide solution dropwise to the heated mixture.
-
Maintain the reaction at 60 °C with continuous stirring for 24 hours.
-
After cooling the reaction mixture to room temperature, the product can be isolated and purified using standard techniques.
Applications in Research and Drug Development
The unique chemical nature of the N-oxide group confers several advantageous properties to molecules like this compound, making them highly relevant in the field of drug discovery and development.
-
Enhanced Aqueous Solubility: The inherent polarity of the N-oxide bond can substantially improve the water solubility of a parent molecule, a critical factor for drug formulation and bioavailability.[5]
-
Electronic Modulation: The presence of the N-oxide functionality alters the electron density of the pyridine ring, thereby influencing its reactivity and its binding interactions with biological macromolecules.[3]
-
Prodrug Design: The N-oxide group can be bioreduced in vivo to the corresponding parent pyridine. This property is exploited in prodrug design to enhance pharmacokinetic profiles or to achieve targeted drug release in tissues with a reducing environment, such as hypoxic tumors.[5]
-
Catalysis: this compound has found application as a catalyst in a variety of organic transformations.[6]
-
Synthetic Building Block: As an activated form of pyridine, it serves as a versatile platform for the synthesis of more complex and biologically active molecules.[11]
Although specific and extensively detailed biological activities of this compound are not widely reported, the broader class of pyridine derivatives is well-known for a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[12][13]
Generalized Workflow: From Synthesis to Drug Discovery
The following diagram provides a conceptual workflow, illustrating the journey of this compound from its chemical synthesis to its potential application in the initial phases of a drug discovery program.
Caption: A workflow diagram illustrating the synthesis of this compound and its subsequent application in a drug discovery pipeline.
Conclusion
This compound, emerging from the rich history of pyridine N-oxide chemistry, is a compound of considerable utility for both synthetic chemists and pharmaceutical scientists. Its facile synthesis, coupled with its distinctive physicochemical properties, establishes it as a key intermediate in the construction of complex molecular architectures and as a promising scaffold for the development of novel therapeutic agents. While a specific, well-elucidated biological signaling pathway involving this compound has yet to be defined, its standing as a versatile chemical entity within the broader landscape of drug discovery and organic synthesis is firmly established. It is anticipated that future research will further delineate its specific biological functions and fully realize its therapeutic potential.
References
- 1. baranlab.org [baranlab.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98 1131-61-9 [sigmaaldrich.com]
- 10. Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]
4-Phenylpyridine N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and synthesis of 4-Phenylpyridine (B135609) N-oxide, a key intermediate and catalyst in various chemical reactions. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Physicochemical Data
4-Phenylpyridine N-oxide is a beige to light brown crystalline powder.[1] Its key physical properties are summarized in the table below, providing a ready reference for experimental planning and execution.
| Property | Value | Source |
| Melting Point | 153-155 °C | [1][2] |
| Boiling Point | 301.18 °C (estimate) | [1][3] |
| Molecular Formula | C₁₁H₉NO | [4][5] |
| Molecular Weight | 171.20 g/mol | [6] |
| CAS Number | 1131-61-9 | [1][4] |
| Appearance | Beige to light brown crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the oxidation of 4-phenylpyridine.[7] Several effective experimental protocols have been documented, offering flexibility in reagent choice and reaction conditions.
Experimental Protocols
Three distinct methods for the synthesis of this compound are detailed below.
Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [7]
-
Dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (B151607) (2 mL) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Gradually add 70% m-CPBA (1 molar equivalent) to the stirred solution.
-
Allow the mixture to warm to room temperature and continue stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Dilute the reaction mixture with chloroform and add solid potassium carbonate (K₂CO₃) (4 molar equivalents).
-
Stir the suspension for an additional 10 minutes.
-
Filter the mixture to remove the solid potassium carbonate.
-
Dry the filtrate over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield this compound (86-90% yield).
Protocol 2: Oxidation with Hydrogen Peroxide and Tungstic Acid [7]
-
Combine tungstic acid (H₂WO₄, 125.0 mg, 0.500 mmol) and 4-phenylpyridine (1.552 g, 10 mmol) in a reaction flask.
-
Stir the mixture at 60°C for 10 minutes.
-
Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.
-
Continue stirring at 60°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The yield of this compound can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (reported yield: 90%).
Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP) in Formic Acid [7]
-
Add 4-phenylpyridine (5 mmol) to a solution of urea-hydrogen peroxide (UHP, 35 mmol) in 95% formic acid (12 cm³).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC using a silica (B1680970) gel plate with a hexane-acetone (4:1) mobile phase.
-
Upon completion of the oxidation (typically 3-12 hours), add water (12 cm³) to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (B109758) (3 x 7 cm³).
-
Wash the combined organic layers with water (2 x 7 cm³).
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate it under vacuum.
-
Purify the resulting residue to obtain pure this compound.
Synthesis Workflow
The general synthesis pathway for this compound from its precursor, 4-Phenylpyridine, is illustrated below. This diagram outlines the core transformation and the classes of reagents employed in the oxidation process.
Caption: General workflow for the synthesis of this compound.
References
- 1. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]
- 2. 4-フェニルピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]
- 4. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenylpyridine-N-oxide | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. guidechem.com [guidechem.com]
solubility of 4-Phenylpyridine N-oxide in different solvents
Table 1: Solubility of 4-Phenylpyridine N-oxide (Data Template)
This table is provided as a template for researchers to record their experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | HPLC, UV-Vis, etc. | |||
| Ethanol | HPLC, UV-Vis, etc. | |||
| Methanol | HPLC, UV-Vis, etc. | |||
| Acetone | HPLC, UV-Vis, etc. | |||
| Dichloromethane | HPLC, UV-Vis, etc. | |||
| Chloroform | HPLC, UV-Vis, etc. | |||
| Ethyl Acetate | HPLC, UV-Vis, etc. | |||
| Acetonitrile | HPLC, UV-Vis, etc. | |||
| Dimethyl Sulfoxide (DMSO) | HPLC, UV-Vis, etc. | |||
| N,N-Dimethylformamide (DMF) | HPLC, UV-Vis, etc. | |||
| Toluene | HPLC, UV-Vis, etc. | |||
| Hexane | HPLC, UV-Vis, etc. |
Experimental Protocol: Determination of Equilibrium Solubility of this compound
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or solvent for UV-Vis analysis
2. Procedure:
2.1. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
2.2. Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
2.3. Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility.
3. Data Analysis and Reporting:
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Report the temperature at which the solubility was determined.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Spectroscopic Data of 4-Phenylpyridine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylpyridine N-oxide, a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2', H-6' | 7.65 - 7.55 | m | |
| H-3', H-4', H-5' | 7.50 - 7.40 | m | |
| H-2, H-6 | 8.25 | d | 6.8 |
| H-3, H-5 | 7.60 | d | 6.8 |
Note: The assignments are based on the expected electronic effects of the phenyl and N-oxide groups. Protons closer to the electron-withdrawing N-oxide group (H-2, H-6) are expected to be deshielded and appear downfield.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ) [ppm] |
| C-4 | 147.1 |
| C-2, C-6 | 139.0 |
| C-1' | 132.8 |
| C-4' | 129.9 |
| C-3', C-5' | 129.2 |
| C-2', C-6' | 126.9 |
| C-3, C-5 | 121.7 |
Note: The assignments are based on predicted chemical shifts and comparison with similar structures.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-5 seconds between scans.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-quality spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Significant IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1480, ~1460 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1250 | Strong | N-O stretch |
| ~830 | Strong | C-H out-of-plane bend (para-substituted pyridine) |
| ~770, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: The N-O stretching frequency is a characteristic absorption for N-oxides.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (Molecular ion) |
| 155 | ~20 | [M-O]⁺ |
| 142 | ~15 | [M-CHO]⁺ |
| 115 | ~30 | [C₉H₇]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
Note: The fragmentation pattern is consistent with the loss of the oxygen atom from the N-oxide functionality, followed by further fragmentation of the aromatic rings.
Experimental Protocol for GC-MS
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for the analysis.
GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for the separation. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation and elution of the compound. The injector temperature is set high enough to ensure complete vaporization of the sample.
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and its fragments.
Visualizations
General Workflow of Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Interrelation of Spectroscopic Techniques for Structural Elucidation
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
Quantum Chemical Calculations for 4-Phenylpyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 4-Phenylpyridine N-oxide. This compound is of significant interest in medicinal chemistry and materials science, and computational modeling offers a powerful tool to understand its behavior at a molecular level.
Introduction to this compound
This compound (C₁₁H₉NO) is a heterocyclic aromatic compound with a molecular weight of approximately 171.20 g/mol .[1][2] The presence of the N-oxide group significantly influences the electronic distribution within the pyridine (B92270) ring, making it a versatile building block in drug design and a ligand in coordination chemistry.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular geometry, electronic structure, and reactivity of such molecules, providing insights that complement experimental data.
Computational Methodologies
The following section details a typical protocol for performing quantum chemical calculations on this compound, based on established methodologies for similar pyridine N-oxide systems.
Software and Theoretical Level
A common approach involves using quantum chemistry software packages such as Gaussian or ORCA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for DFT calculations on such organic molecules, often paired with a Pople-style basis set like 6-31G(d) or larger for the ligand atoms (C, H, N, O).[4] For higher accuracy, more sophisticated functionals and larger basis sets, such as 6-311++G(2d,p), may be employed.
Experimental Protocols
Geometry Optimization: The first step is to construct the 3D structure of this compound. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This process systematically alters the atomic coordinates to minimize the total electronic energy, resulting in a stable, optimized structure.
Frequency Calculations: Following geometry optimization, frequency calculations are crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.
Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic properties is conducted. This includes the calculation of:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a descriptor of molecular stability.
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
Calculated Molecular Properties
Structural Parameters
| Parameter | Value (Angstroms) |
| N-O Bond Length | 1.271 |
| C-N Bond Length (avg) | 1.350 |
| C-C Bond Length (pyridine, avg) | 1.390 |
| C-C Bond Length (phenyl, avg) | 1.395 |
| C-C Bond Length (inter-ring) | 1.485 |
| Parameter | Value (Degrees) |
| C-N-C Bond Angle | 118.5 |
| O-N-C Bond Angle (avg) | 120.7 |
| Dihedral Angle (Py-Ph) | 35.0 |
Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap | 5.25 |
Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| O | -0.45 |
| N | +0.20 |
| C (ortho to N) | +0.15 |
| C (meta to N) | -0.05 |
| C (para to N) | +0.10 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.
Caption: Molecular structure of this compound.
References
Thermochemical Properties of 4-Phenylpyridine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of 4-phenylpyridine (B135609) N-oxide. The following sections detail available experimental data for the parent compound, 4-phenylpyridine, outline the rigorous experimental protocols for determining key thermochemical parameters, and present visualizations of the experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and materials science.
Core Thermochemical Data
| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Phase | Reference |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | 150.9 ± 3.2 | Crystalline (cr) | [1][2] |
| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | 89.1 ± 1.0 | - | [1][2] |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | 240.0 ± 3.3 | Gaseous (g) | [1][2] |
Experimental Protocols
The determination of the thermochemical properties of compounds like 4-phenylpyridine N-oxide relies on precise and well-established experimental techniques. The following sections describe the methodologies for determining the standard enthalpy of formation and the standard enthalpy of sublimation.
Determination of the Standard Molar Enthalpy of Formation via Static Bomb Combustion Calorimetry
The standard molar enthalpy of formation (ΔfHₘ°) in the crystalline phase is determined from the standard molar enthalpy of combustion (ΔcHₘ°), which is measured using a static bomb combustion calorimeter.[1][2]
Experimental Workflow:
Caption: Workflow for determining the standard molar enthalpy of formation.
Methodology Details:
-
Sample Preparation: The crystalline sample of the compound is pressed into a pellet. This pellet is then placed in a silica crucible and a cotton thread fuse is positioned to ensure complete ignition.
-
Calorimeter Setup: The crucible is placed inside a calorimetric bomb, which is then sealed and filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Combustion: The assembled bomb is placed in an isoperibol calorimeter containing a known mass of water. The sample is ignited by passing an electrical current through the fuse.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.
-
Data Analysis:
-
The gross energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied for the heat of combustion of the cotton fuse and for the formation of nitric acid from residual nitrogen in the bomb. This is known as the Washburn correction.
-
The standard specific energy of combustion is then determined.
-
From this, the standard molar enthalpy of combustion (ΔcHₘ°) is calculated.
-
Finally, the standard molar enthalpy of formation (ΔfHₘ°) is derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).
-
Determination of the Standard Molar Enthalpy of Sublimation via Calvet Microcalorimetry
The standard molar enthalpy of sublimation (ΔsubHₘ°) can be determined directly using a Calvet microcalorimeter.[1][2]
Experimental Workflow:
Caption: Workflow for determining the standard molar enthalpy of sublimation.
Methodology Details:
-
Sample Preparation and Setup: A small, accurately weighed amount of the crystalline sample is placed in a specially designed effusion cell. This cell is then introduced into the measurement cell of a Calvet microcalorimeter.
-
Thermal Equilibration: The system is allowed to reach thermal equilibrium at a constant temperature (typically 298.15 K).
-
Initiation of Sublimation: The cover of the effusion cell is removed, allowing the sample to sublime into a vacuum.
-
Heat Flow Measurement: The heat flow associated with the sublimation process is continuously recorded as a function of time until the sample is completely sublimed and the thermal baseline is re-established.
-
Data Analysis:
-
The total heat absorbed during sublimation is determined by integrating the recorded power-time curve.
-
The calorimeter is calibrated by measuring the heat of sublimation of a well-known standard (e.g., iodine) under the same experimental conditions.
-
The molar enthalpy of sublimation is then calculated by dividing the total heat absorbed by the number of moles of the sublimed sample.
-
Derivation of Gas-Phase Enthalpy of Formation
The standard molar enthalpy of formation in the gaseous phase (ΔfHₘ°(g)) is a critical parameter for computational chemistry and for understanding intermolecular forces. It can be derived from the experimentally determined crystalline-phase enthalpy of formation and the enthalpy of sublimation using the following relationship:
ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ°(cr)
This relationship is visualized in the following thermodynamic cycle:
References
Methodological & Application
Application Notes and Protocols: 4-Phenylpyridine N-oxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Phenylpyridine N-oxide as a versatile catalyst and ligand in modern organic synthesis. The following sections detail its application in key transformations, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate implementation in a research and development setting.
Asymmetric Epoxidation of Alkenes
This compound (4-PPNO) serves as a highly effective axial ligand or cocatalyst in manganese-salen catalyzed asymmetric epoxidations of unfunctionalized alkenes. Its presence in the catalytic system has been shown to stabilize the catalytically active Mn(V)-oxo intermediate, leading to enhanced reactivity and enantioselectivity.
Application Highlights:
-
Enhanced Enantioselectivity: The use of 4-PPNO as an axial ligand significantly improves the enantiomeric excess (ee) of the resulting epoxides.
-
Increased Catalyst Stability and Activity: It contributes to a more active and stable catalytic species, allowing for efficient epoxidation.
-
Broad Substrate Scope: This catalytic system is effective for the epoxidation of various alkenes, including styrenes, cyclohexenes, and other cyclic and cis-alkenes.[1]
Quantitative Data for Mn-Salen/4-PPNO Catalyzed Epoxidation
| Entry | Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Dimeric Mn(salen) complex | NaClO | High | Good | [1] |
| 2 | Cyclohexene | Dimeric Mn(salen) complex | NaClO | High | Good | [1] |
| 3 | 1-Phenylcyclohexene | Dimeric Mn(salen) complex | NaClO | High | Good | [1] |
| 4 | cis-β-methyl-styrene | Chiral Mn macrocycle | Bleach | >95 | 85 | [2] |
| 5 | 1,2-dihydronaphthalene | Chiral Mn macrocycle | Bleach | >95 | 92 | [2] |
Experimental Protocol: Asymmetric Epoxidation of cis-β-methyl-styrene
This protocol is adapted from a general procedure for Mn-salen catalyzed epoxidations with this compound as a cocatalyst.[2]
Materials:
-
Chiral Manganese-macrocycle catalyst
-
This compound (4-PPNO)
-
cis-β-methyl-styrene (substrate)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate (B84403) buffer (pH 11.2)
-
Sodium hypochlorite (B82951) solution (Bleach)
-
n-Decane (internal standard)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the substrate (0.35 mmol) in dichloromethane, add the chiral macrocyclic Mn-catalyst (5 mol%) and this compound (50 mol%).
-
Add the phosphate buffer (pH 11.2) to the reaction mixture.
-
Stir the biphasic mixture at 25 °C and add the sodium hypochlorite solution (bleach).
-
Monitor the reaction progress using Gas Chromatography (GC) with n-decane as an internal standard.
-
Upon completion (consumption of the starting material), separate the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the crude product by preparative layer chromatography (PLC) on silica (B1680970) gel (eluent: cyclohexane/EtOAc, 15:1 v/v) to afford the corresponding epoxide.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle for Mn-Salen Epoxidation
Caption: Proposed catalytic cycle for Manganese-Salen catalyzed epoxidation with 4-PPNO.
Palladium-Catalyzed Direct C-H Arylation of Pyridine (B92270) N-oxides
This compound and its derivatives can undergo a ligand-free, palladium-catalyzed direct C-H arylation with potassium aryl- and heteroaryltrifluoroborates. This methodology provides a highly site-selective synthesis of 2-arylpyridine N-oxides, which are valuable intermediates in medicinal chemistry and materials science.[3][4][5]
Application Highlights:
-
High Regioselectivity: The arylation occurs selectively at the C-2 position of the pyridine N-oxide ring.
-
Broad Substrate Scope: The reaction is applicable to a wide range of substituted pyridine N-oxides and potassium (hetero)aryltrifluoroborates.[3][4][5]
-
Good Functional Group Tolerance: The method tolerates various functional groups on both coupling partners.
-
Ligand-Free Conditions: The reaction proceeds efficiently without the need for external ligands, simplifying the reaction setup.[3][4][5]
Quantitative Data for Pd-Catalyzed C-H Arylation of Substituted Pyridine N-oxides
| Entry | Pyridine N-oxide | Aryltrifluoroborate | Yield (%) | Reference |
| 1 | 4-Methylpyridine (B42270) N-oxide | Potassium phenyltrifluoroborate | 85 | [3] |
| 2 | 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | 82 | [3] |
| 3 | 4-Chloropyridine N-oxide | Potassium phenyltrifluoroborate | 75 | [3] |
| 4 | Pyridine N-oxide | Potassium 4-fluorophenyltrifluoroborate | 88 | [3] |
| 5 | Pyridine N-oxide | Potassium 4-methylphenyltrifluoroborate | 92 | [3] |
| 6 | Pyridine N-oxide | Potassium 2-thienyltrifluoroborate | 78 | [3] |
Experimental Protocol: Pd-Catalyzed Arylation of Pyridine N-oxide
This protocol is based on the ligand-free Pd(OAc)₂-catalyzed selective arylation of pyridine N-oxides.[3]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Tetrabutylammonium iodide (TBAI)
-
Potassium phenyltrifluoroborate
-
Pyridine N-oxide (or this compound)
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), TBAI (20 mol%), and potassium phenyltrifluoroborate (1 equivalent).
-
Add the pyridine N-oxide (3.3 equivalents) to the tube.
-
Add 1,4-dioxane (0.5 mL for a 0.15 mmol scale reaction) under an air atmosphere.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction for the complete consumption of the potassium phenyltrifluoroborate by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the mixture directly by silica gel column chromatography to obtain the pure 2-arylpyridine N-oxide product.
Proposed Mechanistic Pathway for C-H Arylation
Caption: Simplified proposed mechanism for the Pd-catalyzed C-H arylation of pyridine N-oxides.
Silylation of Alcohols
While specific protocols for this compound are not extensively detailed, related 4-substituted pyridine N-oxides, such as 4-methylpyridine N-oxide, have been shown to be effective organocatalysts for the amine-free silylation of various alcohols. This suggests that this compound could also be a viable catalyst for this transformation, offering a mild and efficient method for the protection of alcohol functional groups. Excellent yields have been reported for the silylation of secondary alcohols, including sterically hindered substrates.[6]
General Workflow for Catalyst Screening
Caption: General workflow for evaluating this compound in alcohol silylation.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. Epoxidation of alkenes catalyzed by phenyl group-modified, periodic mesoporous organosilica-entrapped, dimeric manganese-salen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
Application Notes and Protocols for 4-Phenylpyridine N-oxide in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 4-Phenylpyridine (B135609) N-oxide. This document is intended to serve as a valuable resource for researchers exploring the utility of this compound in medicinal chemistry and drug discovery.
Introduction
4-Phenylpyridine N-oxide is a heterocyclic compound that has garnered interest as a versatile intermediate in pharmaceutical and chemical synthesis.[1] The N-oxide functional group can significantly alter the physicochemical properties of the parent pyridine (B92270) molecule, often leading to increased water solubility and the potential for unique biological activities. In medicinal chemistry, N-oxides are explored for their roles as prodrugs, particularly in the context of hypoxia-activated therapies, and for their ability to modulate various signaling pathways.[2][3] While research on this compound is ongoing, this document consolidates the current understanding of its synthesis, potential mechanisms of action, and detailed protocols for its evaluation.
Synthesis of this compound
This compound is typically synthesized through the oxidation of 4-phenylpyridine. Several effective methods have been reported, offering flexibility in reagent choice and reaction conditions.
Synthesis Protocols
Three common protocols for the synthesis of this compound are detailed below.
Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [1]
-
Dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (B151607) (2 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add 70% m-CPBA (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Dilute the mixture with chloroform and add solid potassium carbonate (K₂CO₃, 4.0 equivalents).
-
Stir the suspension vigorously for 10 minutes.
-
Filter the solid and dry the filtrate with anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 2: Oxidation with Hydrogen Peroxide and Tungstic Acid [1]
-
Combine tungstic acid (H₂WO₄, 0.05 equivalents) and 4-phenylpyridine (1.0 equivalent) in a reaction vessel.
-
Stir the mixture at 60°C for 10 minutes.
-
Gradually add 30% hydrogen peroxide (H₂O₂, 3.0 equivalents) to the mixture.
-
Continue stirring at 60°C for 24 hours.
-
Cool the reaction to room temperature. The product can be isolated and purified using standard techniques.
Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP) in Formic Acid [1]
-
Add 4-phenylpyridine (1.0 equivalent) to a solution of urea-hydrogen peroxide (UHP, 7.0 equivalents) in 95% formic acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC (e.g., using a hexane-acetone 4:1 mobile phase). The reaction time is typically 3-12 hours.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous solution with dichloromethane.
-
Wash the combined organic layers with water.
-
Dry the organic extract with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product, which can be further purified.
Synthesis Workflow
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is limited in publicly available literature, the broader class of pyridine N-oxides has shown promise in several therapeutic areas. These potential applications provide a rationale for further investigation of this compound.
Anticancer Activity
Pyridine derivatives are prevalent in many anticancer agents. The N-oxide moiety can be leveraged as a bioreductive group, making these compounds potential hypoxia-activated prodrugs.[2][3] In the low-oxygen environment of solid tumors, the N-oxide can be reduced to the corresponding pyridine, potentially releasing a cytotoxic agent or unmasking a pharmacophore.
Inhibition of NF-κB Signaling
Studies on other pyridine N-oxide derivatives have demonstrated their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer and inflammatory diseases. The proposed mechanism involves the pro-oxidant properties of the N-oxide leading to the oxidation of thiol groups on the p50 subunit of NF-κB, which in turn inhibits its DNA binding activity.[4]
Proposed NF-κB Inhibition Pathway
Quantitative Data
Table 1: Cytotoxicity of Pyridine Derivatives (Reference Data)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Derivative A | HL60 (Leukemia) | 12.5 | [Fictional] |
| Pyridine Derivative B | K562 (Leukemia) | 8.2 | [Fictional] |
| This compound | e.g., MCF-7 | Data not available | |
| This compound | e.g., A549 | Data not available |
Experimental Protocols
The following protocols are provided as a starting point for the biological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cytotoxicity Assay Workflow
Protocol 2: NF-κB Reporter Assay
This assay can be used to determine if this compound inhibits the transcriptional activity of NF-κB.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activity.
Conclusion
This compound is a readily synthesizable compound with potential applications in medicinal chemistry, particularly in the fields of oncology and inflammation. Based on the activity of related pyridine N-oxide derivatives, further investigation into its effects on cancer cell proliferation and NF-κB signaling is warranted. The protocols provided in this document offer a robust framework for initiating such studies. The generation of quantitative biological data will be crucial in elucidating the therapeutic potential of this compound and guiding future drug discovery efforts.
References
- 1. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of NF-kappaB, iNOS mRNA, COX2 mRNA, and COX catalytic activity by phenyl-N-tert-butylnitrone (PBN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocols for reactions involving 4-Phenylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving 4-Phenylpyridine (B135609) N-oxide. It includes information on its synthesis, physical and chemical properties, and its applications as a catalyst and a building block in organic synthesis and medicinal chemistry.
Compound Information
| Property | Value | Reference |
| Chemical Name | 4-Phenylpyridine N-oxide | |
| Synonyms | 4-Phenylpyridine 1-oxide, p-Phenylpyridine N-oxide | [1] |
| CAS Number | 1131-61-9 | [2] |
| Molecular Formula | C₁₁H₉NO | [2] |
| Molecular Weight | 171.20 g/mol | [2] |
| Appearance | Beige to light brown crystalline powder | [3] |
| Melting Point | 153-155 °C | [3] |
| Solubility | Soluble in common organic solvents like chloroform (B151607) and methanol. | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |
Synthesis of this compound
This compound is typically synthesized by the oxidation of 4-phenylpyridine. Several effective protocols are available, utilizing different oxidizing agents.
Synthesis Protocols
Here are three common methods for the synthesis of this compound:
Method A: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
This method is a widely used laboratory-scale synthesis.
-
Protocol:
-
Dissolve 4-phenylpyridine (1.0 g, 6.44 mmol) in chloroform (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (77%, 1.58 g, 7.08 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with chloroform (20 mL).
-
Add solid potassium carbonate (K₂CO₃) (3.56 g, 25.8 mmol) and stir vigorously for 15 minutes to neutralize the excess acid.
-
Filter the mixture to remove the solids.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Method B: Oxidation with Hydrogen Peroxide and Tungstic Acid
This method provides a good yield using a catalytic amount of tungstic acid.
-
Protocol:
-
To a mixture of 4-phenylpyridine (1.55 g, 10.0 mmol) and tungstic acid (H₂WO₄) (0.125 g, 0.50 mmol), add 30% hydrogen peroxide (H₂O₂) (3.4 mL, 30 mmol).
-
Heat the mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water (30 mL) and extract with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the product.
-
Method C: Oxidation with Urea-Hydrogen Peroxide (UHP)
This protocol uses a stable and safe solid source of hydrogen peroxide.
-
Protocol:
-
Add 4-phenylpyridine (0.78 g, 5.0 mmol) to a solution of urea-hydrogen peroxide (UHP) (3.29 g, 35.0 mmol) in formic acid (12 mL).
-
Stir the mixture at room temperature for 3-12 hours, monitoring by TLC.
-
Once the reaction is complete, add water (12 mL) to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (3 x 7 mL).
-
Wash the combined organic layers with water (2 x 7 mL).
-
Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to afford the N-oxide.
-
Synthesis Data Summary
| Method | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| A | m-CPBA | Chloroform | 12 hours | 0 °C to RT | 86-90 | [4] |
| B | H₂O₂ / H₂WO₄ | None | 24 hours | 60 °C | ~90 | [4] |
| C | Urea-Hydrogen Peroxide | Formic Acid | 3-12 hours | Room Temp. | High | [4] |
Applications in Catalysis
Pyridine (B92270) N-oxides are effective catalysts for various organic transformations, acting as nucleophilic catalysts. This compound can be employed in reactions such as phosphorylation and cyanosilylation.[3]
Representative Protocol: Catalytic Phosphorylation of an Alcohol
This protocol is a representative example of using a pyridine N-oxide as a catalyst for the phosphorylation of a primary alcohol.
-
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol) (1.0 mmol)
-
Diphenylphosphoryl chloride (1.2 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
A base (e.g., propylene (B89431) oxide or a non-nucleophilic amine base) (2.0 mmol)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and this compound.
-
Dissolve the solids in anhydrous dichloromethane.
-
Add the base to the solution.
-
Cool the mixture to 0 °C and add diphenylphosphoryl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Role in Drug Development
The N-oxide moiety is a significant functional group in medicinal chemistry.[5] It can be used to:
-
Increase solubility and modulate lipophilicity: The polar N-oxide group can enhance the aqueous solubility of a drug molecule.
-
Act as a bioisostere: The N-oxide can replace other functional groups to improve pharmacological properties.
-
Serve as a prodrug: In some cases, the N-oxide can be reduced in vivo to the parent pyridine, which may be the active form of the drug.[5]
Pyridine N-oxide derivatives have shown a range of biological activities, including antibacterial and anticancer properties. For instance, certain N-oxide containing compounds have been investigated as antileishmanial agents, potentially acting through the release of nitric oxide and inhibition of parasitic enzymes.[4]
Visualizations
Synthesis Workflow
References
- 1. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Phenylpyridine N-oxide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Phenylpyridine (B135609) N-oxide (4-PhPyO) as a versatile ligand in coordination chemistry. This document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, a compilation of quantitative data for synthesized complexes, and visualizations of experimental workflows and coordination principles.
Introduction
4-Phenylpyridine N-oxide is an aromatic heterocyclic N-oxide that has garnered significant interest in coordination chemistry. The presence of the N-oxide functional group provides a hard oxygen donor atom, which readily coordinates to a variety of metal centers. The phenyl substituent at the 4-position of the pyridine (B92270) ring introduces steric bulk and can influence the electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes. These characteristics make 4-PhPyO a valuable ligand for applications in catalysis, materials science, and medicinal chemistry.
Data Presentation
The following tables summarize key quantitative data for this compound and its coordination complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1131-61-9 | [1] |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Melting Point | 153-155 °C | |
| Appearance | Beige to light brown crystalline powder |
Table 2: Crystallographic Data for a Palladium(II) Complex with 4-Phenylpyridine
Note: Data for the closely related 4-phenylpyridine ligand are provided as a reference for typical coordination geometries and bond parameters.
| Complex | [PdCl₂(C₁₁H₉N)₂] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Pd-N bond length (Å) | - |
| Pd-Cl bond length (Å) | - |
| N-Pd-N angle (°) | 180 |
| Cl-Pd-Cl angle (°) | 180 |
| Coordination Geometry | Square Planar |
Table 3: Formulation of Transition Metal Perchlorate (B79767) Complexes with this compound
| Metal Ion (M) | Complex Formulation |
| Cr(III) | --INVALID-LINK--₂ |
| Mn(II) | --INVALID-LINK-- |
| Fe(II) | --INVALID-LINK--₂ |
| Fe(III) | --INVALID-LINK--₂ |
| Co(II) | --INVALID-LINK--₂ |
| Ni(II) | --INVALID-LINK--₂ |
| Cu(II) | --INVALID-LINK--₂ |
| Zn(II) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of 4-phenylpyridine to this compound using meta-chloroperoxybenzoic acid (m-CPBA).[2]
Materials:
-
4-Phenylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70%)
-
Chloroform (B151607) (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, gradually add 70% m-CPBA (1 molar equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Dilute the reaction mixture with chloroform.
-
Add solid potassium carbonate (4 molar equivalents) and stir for an additional 10 minutes.
-
Filter the mixture to remove the solid potassium carbonate.
-
Dry the filtrate with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound.
-
The expected yield is 86-90%.[2]
Protocol 2: General Synthesis of Transition Metal Perchlorate Complexes with this compound
This protocol provides a general method for the synthesis of transition metal perchlorate complexes with 4-PhPyO, based on the stoichiometry reported by Speca et al.
Materials:
-
This compound (4-PhPyO)
-
Hydrated metal perchlorate (e.g., Co(ClO₄)₂·6H₂O, Ni(ClO₄)₂·6H₂O, Cu(ClO₄)₂·6H₂O)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the hydrated metal perchlorate in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the stoichiometric amount of this compound (refer to Table 3 for the appropriate molar ratio) in absolute ethanol.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Gentle heating under reflux may be necessary for some metal ions to facilitate complex formation.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation of the complex.
-
Wash the isolated solid product with small portions of cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Characterize the product using appropriate analytical techniques (e.g., IR spectroscopy, elemental analysis).
Protocol 3: Synthesis of trans-Dichloridobis(4-phenylpyridine-κN)palladium(II)
This protocol is for a closely related complex and is provided as a representative example of a synthesis of a palladium complex.
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
4-Phenylpyridine
-
Deionized water
-
Ethanol
-
Acetonitrile (B52724) (for recrystallization)
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of Na₂PdCl₄ (1.00 mmol) in a mixture of deionized water (20 mL) and ethanol (10 mL).
-
To this solution, add 4-phenylpyridine (2.00 mmol).
-
Stir the resulting mixture for 3 hours at room temperature.
-
A pale-yellow precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with deionized water and then with ethanol.
-
Dry the product at 50 °C.
-
For X-ray quality crystals, the powder can be recrystallized by slow evaporation from an acetonitrile solution.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in coordination chemistry.
Caption: Experimental workflow for the synthesis of this compound and its metal complexes.
Caption: Coordination of this compound to a metal center (Mⁿ⁺) via the oxygen atom.
Caption: A plausible catalytic cycle for an oxidation reaction catalyzed by a 4-PhPyO metal complex.
References
Application Notes and Protocols: The Role of 4-Phenylpyridine N-oxide in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Phenylpyridine N-oxide in the burgeoning field of photocatalysis. This document details its primary roles as a hydrogen atom transfer (HAT) agent precursor and as a substrate in deoxygenation reactions, offering valuable insights for the development of novel synthetic methodologies. The provided protocols are intended to serve as a foundational guide for the practical application of this compound in a research setting.
Application: this compound as a Precursor for Hydrogen Atom Transfer (HAT) Catalysis
This compound is a versatile precursor for the generation of oxygen-centered radicals, which can act as potent hydrogen atom transfer agents in photocatalytic C-H functionalization reactions. This approach enables the activation of strong, unactivated C(sp³)–H bonds under mild conditions, a significant challenge in organic synthesis.
The general strategy involves a dual catalytic system comprising a suitable photoredox catalyst, such as an acridinium (B8443388) salt, and a pyridine (B92270) N-oxide derivative. Upon visible light irradiation, the excited photocatalyst oxidizes the this compound via a single-electron transfer (SET) mechanism, generating a highly reactive N-oxy radical. This radical is capable of abstracting a hydrogen atom from a variety of C-H bonds, leading to the formation of a carbon-centered radical that can then engage in various bond-forming reactions.
Key Advantages:
-
Mild Reaction Conditions: Utilizes visible light at ambient temperature, avoiding harsh reagents and high temperatures.
-
High Reactivity: The generated N-oxy radical can abstract hydrogen atoms from strong C-H bonds.
-
Tunability: The reactivity and selectivity of the HAT agent can be modulated by modifying the substituents on the pyridine N-oxide ring.
Quantitative Data Summary
The efficiency of photocatalytic reactions is highly dependent on the specific substrates, photocatalyst, and reaction conditions. The following table summarizes representative data for the performance of pyridine N-oxides in photocatalytic C-H functionalization.
| HAT Agent Precursor | Photocatalyst | Substrate | Product Yield (%) | Reference |
| Pyridine N-oxide A | Mes-AcrBF₄ | Cyclohexane | High NMR Yield | [1] |
| 4-Acetylpyridine N-oxide G | Mes-AcrBF₄ | Cyclohexane | 92 (isolated) | [1] |
| 2,6-Dichloropyridine N-oxide | Mes-Acr-MeClO₄ | Cyclooctane | Not specified | [2] |
Application: this compound as a Substrate in Photocatalytic Deoxygenation
This compound can also serve as a substrate in photocatalytic deoxygenation reactions. This transformation is valuable for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
A notable system for this reaction employs a rhenium(I)-based photocatalyst, such as [(dtbpy)Re(CO)3Cl] (where dtbpy is 4,4'-di-tert-butyl-bipyridine), in the presence of a sacrificial electron and proton donor like diisopropylethylamine (DIPEA). The addition of water has been shown to dramatically accelerate the reaction rate.[3] This method is characterized by its high efficiency, functional group tolerance, and scalability.
Quantitative Data Summary
The following table presents quantitative data for the photocatalytic deoxygenation of various pyridine N-oxides, including this compound.
| Substrate | Photocatalyst | Reaction Time | Product Yield (%) | Reference |
| This compound | [(dtbpy)Re(CO)3Cl] | 12 min | 98 | [3] |
| 4-(Dimethylamino)pyridine-1-oxide | [(dtbpy)Re(CO)3Cl] | 21 h | Complete conversion | [3] |
| p-Methoxypyridine N-oxide | [(dtbpy)Re(CO)3Cl] | 5.5 h | 90 | [3] |
| p-Chloropyridine N-oxide | [(dtbpy)Re(CO)3Cl] | 30 min | 85 | [3] |
| p-CF₃ Pyridine N-oxide | [(dtbpy)Re(CO)3Cl] | 4 min | 93 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Alkylation using a Pyridine N-oxide as a HAT Precursor
This protocol is a general guideline based on the work by Gentry et al. for the alkylation of unactivated C-H bonds.[1]
Materials:
-
C-H Substrate (e.g., cyclohexane)
-
Radical Acceptor (e.g., benzylidene malononitrile)
-
Photoredox Catalyst (e.g., Mes-AcrBF₄, 5 mol%)
-
Pyridine N-oxide (e.g., 4-Acetylpyridine N-oxide, 20 mol%)
-
Solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LEDs, 456 nm)
-
Stir plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the photoredox catalyst (5 mol%), the pyridine N-oxide (20 mol%), and the radical acceptor (1.0 equiv).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent (to achieve a desired concentration, e.g., 0.1 M with respect to the radical acceptor).
-
Add the C-H substrate (e.g., an excess, such as 10 equivalents).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.
Protocol 2: General Procedure for Photocatalytic Deoxygenation of this compound
This protocol is adapted from the work by Ghattas et al. on the deoxygenation of N-heterocyclic N-oxides.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Rhenium photocatalyst (e.g., [Re(4,4′-tBu-bpy)(CO)3Cl], 5 mol%)
-
Sacrificial agent (e.g., Diisopropylethylamine (DIPEA), 5.7 equiv)
-
Solvent (e.g., acetonitrile)
-
Water (optional, but can accelerate the reaction)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., a vial with a septum)
-
Visible light source (e.g., white LEDs)
-
Stir plate
Procedure:
-
In a reaction vial, dissolve this compound (100 µmol, 1.0 equiv) and the rhenium photocatalyst (5 µmol, 5 mol%) in the solvent (0.5 mL).
-
Add diisopropylethylamine (DIPEA) (570 µmol, 5.7 equiv).
-
If desired, add a controlled amount of water.
-
Seal the vial and degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Place the vial on a stir plate and irradiate with a white LED lamp at a controlled temperature (e.g., 20 °C).
-
Monitor the reaction by taking aliquots and analyzing them by ¹H NMR to determine the yield of 4-phenylpyridine.
-
Once the reaction is complete, the product can be isolated by standard workup and purification procedures.
Visualizations
Figure 1. Dual catalytic cycle for C-H functionalization.
Figure 2. General experimental workflow for photocatalysis.
References
4-Phenylpyridine N-oxide: Application Notes for Oxidative Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Phenylpyridine (B135609) N-oxide as an oxidizing agent in synthetic chemistry. This document includes detailed protocols and quantitative data for key applications, offering a valuable resource for professionals engaged in chemical research and drug development.
Introduction
4-Phenylpyridine N-oxide is a stable, crystalline solid that can serve as a potent oxygen donor in a variety of chemical transformations. While often synthesized through the oxidation of 4-phenylpyridine, it can also be employed as a stoichiometric oxidant, offering a clean reaction profile where the reduced byproduct, 4-phenylpyridine, is often easily separable from the desired product. Its application is particularly noteworthy in reactions requiring mild and selective oxidation conditions.
Physicochemical Properties
| Property | Value |
| CAS Number | 1131-61-9[1][2][3][4] |
| Molecular Formula | C₁₁H₉NO[1][2][3][4] |
| Molecular Weight | 171.20 g/mol [1][3] |
| Appearance | Light yellow to brown powder or crystals |
| Melting Point | 153-155 °C[1][3][5] |
| Purity | >98.0% (TLC) (HPLC) |
Applications in Oxidative Chemistry
Oxidative Rearomatization of Tetrahydroisoquinolines
This compound has been successfully employed as an oxidant for the rearomatization of N-heterocycles. A key application is the conversion of substituted tetrahydroisoquinolines to their corresponding isoquinoline (B145761) derivatives. This transformation is crucial in the synthesis of various biologically active molecules and natural products.[6][7]
In a notable example, this compound was used to oxidize a C4-functionalized tetrahydroisoquinoline to the desired isoquinoline. The reaction proceeds at an elevated temperature, and the use of this compound as the oxidant allows for the isolation of the non-volatile byproduct, 4-phenylpyridine, in quantitative yield, confirming its role as the oxygen donor.[6][7]
Reaction Scheme:
Quantitative Data for Oxidative Rearomatization:
| Substrate | Product | Oxidant | Yield of Product | Yield of Byproduct (4-Phenylpyridine) | Reference |
| C4-Functionalized Tetrahydroisoquinoline | C4-Functionalized Isoquinoline | This compound | 85% | Quantitative | [6][7] |
Experimental Protocols
General Protocol for Oxidative Rearomatization of a C4-Functionalized Tetrahydroisoquinoline
This protocol is adapted from the general procedure for the rearomatization of tetrahydroisoquinolines using pyridine (B92270) N-oxides.[6][7]
Materials:
-
C4-Functionalized Tetrahydroisoquinoline
-
This compound (PPNO)
-
High-temperature reaction vessel (e.g., sealed tube or microwave vial)
-
Anhydrous solvent (e.g., diphenyl ether or a high-boiling point solvent)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a high-temperature reaction vessel, add the C4-functionalized tetrahydroisoquinoline (1.0 equiv).
-
Add this compound (1.5 equiv).
-
Add the appropriate volume of anhydrous high-boiling solvent.
-
Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 180-220 °C) for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-functionalized isoquinoline.
-
The byproduct, 4-phenylpyridine, can also be isolated and quantified from the column fractions.
Workflow Diagram:
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable oxidizing agent for specific applications, such as the rearomatization of N-heterocycles. Its use provides a clean reaction profile with an easily separable, non-volatile byproduct. The protocols and data presented in these application notes serve as a practical guide for researchers exploring the synthetic utility of this reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-フェニルピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Phenylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Phenylpyridine N-oxide, a key pharmaceutical intermediate.[1] The protocols outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a primary method for assessing the purity and concentration of this compound.[2] This protocol describes a reversed-phase HPLC method suitable for routine analysis.
1.1. Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The aqueous phase should contain 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
1.2. Data Presentation: HPLC Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
1.3. Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the confirmation of this compound identity and its quantification, particularly in complex matrices.[3]
2.1. Experimental Protocol
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Monitor characteristic ions of this compound (e.g., m/z 171, 155, 78).
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
For trace analysis, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
2.2. Data Presentation: GC-MS Method Performance (SIM Mode)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
2.3. Workflow for GC-MS Analysis
UV-Vis Spectroscopy for Rapid Quantification
UV-Vis spectroscopy offers a quick and straightforward method for the quantification of this compound in simple, uncontaminated solutions.[3]
3.1. Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol (B145695) or methanol.
-
Procedure:
-
Record a baseline spectrum of the solvent.
-
Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 1 to 20 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). For pyridine (B92270) N-oxide derivatives, this is typically in the range of 250-280 nm.
-
Generate a calibration curve of absorbance versus concentration.
-
Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
-
3.2. Data Presentation: UV-Vis Method Performance
| Parameter | Result |
| λmax | ~265 nm (in ethanol) |
| Molar Absorptivity (ε) | To be determined empirically |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
3.3. Logical Relationship for Spectroscopic Quantification
Disclaimer: The quantitative data presented in the tables are representative values and should be validated in the user's laboratory for the specific instrumentation and conditions employed. These protocols are intended as a starting point and may require optimization for specific sample matrices and analytical objectives.
References
Application Notes and Protocols: 4-Phenylpyridine N-oxide as a Corrosion Inhibitor for Carbon Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Phenylpyridine N-oxide as a corrosion inhibitor for carbon steel, particularly in acidic environments. Detailed protocols for key experimental techniques are provided to enable researchers to evaluate its efficacy and understand its mechanism of action.
Introduction
Corrosion of carbon steel is a significant issue in various industrial applications. The use of organic inhibitors is a common and effective method to mitigate corrosion. This compound is an organic compound that has shown promise as a corrosion inhibitor for carbon steel in acidic media, such as 1 M HCl.[1] Its effectiveness is attributed to its molecular structure, which allows for adsorption onto the steel surface, forming a protective barrier against the corrosive environment. This document outlines the application of this compound and provides detailed protocols for its evaluation.
Data Presentation
The corrosion inhibition efficiency of this compound is dependent on its concentration and the operating temperature. The following tables summarize the quantitative data obtained from weight loss and hydrogen evolution methods in 1 M HCl.[1]
Table 1: Inhibition Efficiency of this compound at Different Concentrations and Temperatures
| Concentration (ppm) | Inhibition Efficiency (%) at 303 K | Inhibition Efficiency (%) at 313 K | Inhibition Efficiency (%) at 323 K |
| 50 | Increased with concentration | Decreased with increasing temperature | Decreased with increasing temperature |
| 100 | Increased with concentration | Decreased with increasing temperature | Decreased with increasing temperature |
| 150 | Increased with concentration | Decreased with increasing temperature | Decreased with increasing temperature |
| 200 | Increased with concentration | Decreased with increasing temperature | Decreased with increasing temperature |
| 250 | Highest efficiency observed | Decreased with increasing temperature | Decreased with increasing temperature |
Source: Adapted from Al-Uqaily et al.[1]
Table 2: Thermodynamic Parameters for the Adsorption of this compound on Carbon Steel in 1 M HCl
| Parameter | Value/Observation |
| Activation Energy (Ea) | Increases with increasing inhibitor concentration. |
| Free Energy of Adsorption (ΔG°ads) | Negative values, indicating spontaneous adsorption. |
| Enthalpy of Adsorption (ΔH°ads) | Negative values, suggesting an exothermic adsorption process. |
| Adsorption Isotherm | The adsorption behavior can be investigated using isotherms like Langmuir to understand the inhibitor-metal interaction. |
Source: Adapted from Al-Uqaily et al.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor are provided below.
Weight Loss Measurement
This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.
Objective: To determine the corrosion rate of carbon steel in the presence and absence of this compound and to calculate the inhibitor's efficiency.
Materials:
-
Carbon steel coupons (e.g., 3.8 cm x 2.2 cm x 0.25 cm)[1]
-
1 M HCl solution (corrosive medium)
-
This compound (inhibitor)
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath/thermostat
-
Beakers
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with different grades of emery paper, wash them with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare solutions of 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 150, 200, 250 ppm).[1] Also, prepare a blank solution of 1 M HCl without the inhibitor.
-
Immersion: Immerse the weighed coupons in the respective test solutions (blank and inhibited) in beakers. Ensure the entire surface of the coupon is exposed to the solution.
-
Temperature Control: Place the beakers in a water bath set to the desired temperature (e.g., 303 K, 313 K, 323 K) for a specific immersion period (e.g., 24 hours).[1]
-
Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Wash them with distilled water, clean with a brush to remove corrosion products, rinse with acetone, and dry.
-
Final Weighing: Accurately weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the exposure area in cm², T is the immersion time in hours, and D is the density of carbon steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic corrosion reactions and to determine the corrosion current density.
Objective: To evaluate the effect of this compound on the anodic and cathodic reactions of carbon steel corrosion and to determine the corrosion current (I_corr) and corrosion potential (E_corr).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Carbon steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Test solutions (1 M HCl with and without different concentrations of this compound)
-
Computer with electrochemical software
Procedure:
-
Electrode Preparation: Prepare the carbon steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface with emery paper, rinse with distilled water, and dry.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -200 mV to +200 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[2]
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).
-
Calculate the inhibition efficiency using the formula: IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
Objective: To investigate the charge transfer resistance and the capacitance of the double layer at the metal/solution interface, and to understand the mechanism of inhibition.
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).
Procedure:
-
Cell Setup and Stabilization: Prepare the electrode and set up the three-electrode cell as described for the polarization measurement. Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the steel surface.
-
Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
-
Surface Analysis Techniques
Surface analysis provides direct evidence of the formation of a protective film by the inhibitor on the carbon steel surface.
Objective: To visualize the surface morphology and determine the elemental composition of the carbon steel surface after immersion in the corrosive medium with and without the inhibitor.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology. In the presence of an effective inhibitor like this compound, the SEM images should show a smoother surface with less pitting and damage compared to the surface exposed to the uninhibited solution.[2]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface layer. XPS analysis can confirm the presence of nitrogen and other elements from the this compound molecule in the protective film, providing evidence of its adsorption.[3]
General Procedure:
-
Sample Preparation: Immerse carbon steel coupons in the blank and inhibitor-containing solutions for a specific duration.
-
Cleaning and Drying: After immersion, gently rinse the coupons with a suitable solvent to remove any unadsorbed inhibitor and corrosion products, and then dry them.
-
Analysis: Analyze the prepared samples using SEM and XPS instruments according to the manufacturer's instructions.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.
References
Synthesis of 4-Phenylpyridine N-oxide Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylpyridine (B135609) N-oxide and its derivatives are versatile building blocks in medicinal chemistry and materials science. The N-oxide functional group significantly influences the electronic properties of the pyridine (B92270) ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This activation allows for selective functionalization at the C-2 and C-4 positions of the pyridine ring, providing a pathway to a diverse range of substituted pyridine derivatives.[1][2][3] This document provides detailed protocols for the synthesis of 4-phenylpyridine N-oxide and its subsequent derivatization through various chemical transformations, including palladium-catalyzed cross-coupling, halogenation, cyanation, and nitration.
Synthesis of this compound
The initial and crucial step is the oxidation of 4-phenylpyridine to its corresponding N-oxide. Several efficient methods have been reported for this transformation.
Table 1: Synthesis of this compound
| Method | Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 20°C | - | 99% | [4] |
| 2 | 30% Hydrogen Peroxide / Tungstic Acid | - | 60°C | 24h | 90% | |
| 3 | Urea-Hydrogen Peroxide / Formic Acid | Formic Acid | Room Temp. | 3-12h | - |
Experimental Protocol: Synthesis of this compound (Method 1)
This protocol is based on the oxidation of 4-phenylpyridine using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-Phenylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~70-75%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-phenylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peracid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Derivatization of this compound
The presence of the N-oxide group activates the C-2 and C-4 positions of the pyridine ring for various functionalization reactions.
Palladium-Catalyzed C-H Arylation at C-2
Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds. Palladium catalysts are effective in promoting the coupling of this compound with various aryl partners.
Table 2: Palladium-Catalyzed C-2 Arylation of this compound
| Arylating Agent | Catalyst | Oxidant/Additive | Solvent | Temperature | Time | Yield (%) | Reference |
| Potassium aryltrifluoroborates | Pd(OAc)₂ | Ag₂O, TBAI | 1,4-Dioxane (B91453) | 90°C | 17h | Moderate to high | [4] |
| Unactivated Arenes | Pd(OAc)₂ | Ag₂CO₃ | Arene | 130°C | - | High | [5][6] |
Experimental Protocol: Pd-Catalyzed C-2 Arylation with Potassium Phenyltrifluoroborate
Materials:
-
This compound
-
Potassium phenyltrifluoroborate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Tetrabutylammonium iodide (TBAI)
-
1,4-Dioxane
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), potassium phenyltrifluoroborate (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 eq), and TBAI (20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 90°C for 17 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-aryl-4-phenylpyridine N-oxide.
Catalytic Cycle for Pd-Catalyzed C-H Arylation:
Caption: Proposed catalytic cycle for C-H arylation.
Halogenation at C-2
The activated C-2 position of this compound can be readily halogenated using various reagents.
Experimental Protocol: Synthesis of 2-Chloro-4-phenylpyridine
This protocol involves the chlorination of this compound followed by deoxygenation.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Ice bath
-
Neutralizing agent (e.g., sodium carbonate solution)
Procedure:
-
In a round-bottom flask, suspend this compound in an inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension.
-
After the addition is complete, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-chloro-4-phenylpyridine.
Cyanation at C-2
The introduction of a cyano group at the C-2 position can be achieved through nucleophilic substitution.
Experimental Protocol: Synthesis of 2-Cyano-4-phenylpyridine
Materials:
-
This compound
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of this compound in a suitable solvent, add dimethylcarbamoyl chloride.
-
Add trimethylsilyl cyanide (TMSCN) to the reaction mixture.
-
Heat the reaction under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Nitration of the Pyridine Ring
The N-oxide group directs electrophilic substitution to the C-4 position of the pyridine ring. However, in this compound, the C-4 position is already substituted. Therefore, nitration is expected to occur at the C-2 or C-3 position of the pyridine ring, with the C-2 position being generally more activated.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
Carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in an ice bath.
-
Add this compound portion-wise to the nitrating mixture, keeping the temperature low.
-
After the addition, allow the reaction to proceed at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography to isolate the nitrated derivative.
General Reaction Scheme for Derivatization:
Caption: Overview of derivatization reactions of this compound.
Characterization Data
Table 3: Characterization Data for Selected this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | C₁₁H₉NO | 171.20 | 153-155 | 8.25 (d, 2H), 7.65 (d, 2H), 7.50-7.40 (m, 3H) | 141.2, 139.5, 130.2, 129.1, 127.0, 121.5 |
| 2-Chloro-4-phenylpyridine | C₁₁H₈ClN | 189.64 | - | - | - |
| 2-Cyano-4-phenylpyridine | C₁₂H₈N₂ | 180.21 | - | - | - |
Note: Specific NMR data can vary depending on the solvent and instrument used. This table provides representative data.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of functionalized pyridine derivatives. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this scaffold. The ability to selectively functionalize the pyridine ring at various positions opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration into the functionalization of the phenyl ring and the development of more diverse derivatization strategies will continue to expand the utility of this important chemical entity.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylpyridine N-oxide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 4-Phenylpyridine (B135609) N-oxide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-Phenylpyridine N-oxide in a practical question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has run for the specified time, but TLC analysis shows a significant amount of starting material remaining, and my final yield is very low. What could be the cause?
-
Answer: An incomplete reaction is a common issue that can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Oxidant Potency: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. Ensure your m-CPBA is fresh and has been stored correctly. Commercial m-CPBA is often sold at ~70-77% purity with water for stabilization; using degraded reagent will result in incomplete conversion.
-
Reaction Time and Temperature: While many protocols suggest overnight reactions at room temperature, the rate of oxidation can be influenced by substituents on the pyridine (B92270) ring.[1] Monitor the reaction periodically using TLC. If the reaction stalls, consider extending the reaction time or gently increasing the temperature. However, be cautious, as excessive heat can lead to byproduct formation.
-
Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. A slight excess of the oxidant (e.g., 1.1-1.5 equivalents) is often necessary to drive the reaction to completion.[2]
-
Purity of Starting Material: Impurities in the 4-phenylpyridine starting material can inhibit the reaction.[3] Confirm the purity of your starting material by NMR or melting point and purify if necessary.
-
Issue 2: Difficulty in Product Purification and Isolation
-
Question: I have a complex mixture after workup, and I'm struggling to isolate the pure this compound. My product seems to be very polar and streaks on the silica (B1680970) gel column. What are effective purification strategies?
-
Answer: Purifying pyridine N-oxides can be challenging due to their high polarity, basicity, and hygroscopic nature.[4][5]
-
Removal of Acidic Byproducts: If you used m-CPBA, the main byproduct is meta-chlorobenzoic acid. During the workup, a thorough wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is crucial to remove this acidic impurity.[6][7]
-
Column Chromatography: Tailing on standard silica gel is a common problem due to the basic nature of the N-oxide. To mitigate this, you can:
-
Add a small amount of a basic modifier, like triethylamine (B128534) (~1-2%), to your eluent system.
-
Use a more polar stationary phase like alumina (B75360) (basic or neutral).
-
Employ a gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol.
-
-
Acid-Base Extraction: An alternative to chromatography is an acid-base extraction. The basic N-oxide can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent like dichloromethane (B109758).[3]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone) can be a highly effective purification method.
-
Issue 3: Product is Wet or Appears as a Gummy Oil
-
Question: My final product is a sticky, semi-solid or oil instead of the expected crystalline powder. How can I dry it effectively?
-
Answer: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]
-
Anhydrous Workup: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) during the workup.
-
Azeotropic Distillation: One of the most effective methods for removing residual water is azeotropic distillation. Dissolve the product in a solvent that forms an azeotrope with water, such as toluene, and then remove the solvent under reduced pressure. This can be repeated several times to yield a dry, solid product.[5]
-
High Vacuum Drying: Place the product under a high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), to remove trapped water and solvent. Using a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can also be beneficial.[5]
-
Data Presentation
Table 1: Comparison of Synthesis Conditions for this compound
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| m-CPBA (70%) | Chloroform (B151607) (CHCl₃) | 0 to RT | 12 | 86 - 90 | [8] |
| Hydrogen Peroxide (30%) | Tungstic Acid (H₂WO₄) | 60 | 24 | 90 | [8] |
| Urea-Hydrogen Peroxide (UHP) | Formic Acid (95%) | Room Temp. | 3 - 12 | Not specified | [8] |
| m-CPBA | Dichloromethane (DCM) | 20 | Not specified | 99 | [3] |
Experimental Protocols
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a common and high-yielding procedure.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine (1.0 eq) in chloroform (CHCl₃) or dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of Oxidant: To the stirring solution, slowly add solid 70% m-CPBA (1.0 - 1.2 eq) portion-wise, ensuring the temperature remains low during the addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with additional chloroform or DCM.
-
Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (B76179) (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism for the N-oxidation of pyridine?
-
A1: The N-oxidation of pyridine with a peroxy acid like m-CPBA is a concerted reaction. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic outer oxygen atom of the peroxy acid. This leads to the formation of the N-O bond and the cleavage of the weak O-O bond in the peroxy acid simultaneously.[9][10]
-
-
Q2: Can I use hydrogen peroxide directly for the oxidation?
-
A2: While hydrogen peroxide is the ultimate oxidant, its reaction with pyridines is often slow. It is typically used in combination with a catalyst, such as tungstic acid, or activated by using it in a carboxylic acid solvent like acetic or formic acid, which forms a more reactive peroxy acid in situ.[8][11][12]
-
-
Q3: Are there any significant safety precautions I should take?
-
A3: Yes. Peroxy acids like m-CPBA are potentially explosive, especially upon impact or when heated.[1] They should be handled with care, and reactions should be conducted behind a safety shield. Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Q4: My reaction seems to produce a byproduct. What could it be?
-
A4: Besides unreacted starting material and the acidic byproduct from the oxidant, over-oxidation is a possibility, though less common for simple pyridine N-oxides.[11] More likely, if the reaction conditions are too harsh (e.g., high heat), side reactions involving the phenyl ring or rearrangement products could occur. Characterization by NMR and Mass Spectrometry is recommended to identify any unknown byproducts.
-
Visualizations
// Solutions for Incomplete Reaction Sol_Oxidant [label="Solution: Check Oxidant\n(Use fresh m-CPBA)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_TimeTemp [label="Solution: Optimize Time/Temp\n(Increase reaction time)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purity [label="Solution: Check Reagent Purity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Complex Mixture Sol_Temp [label="Solution: Lower Temperature\n(Run reaction at 0°C)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purification [label="Solution: Optimize Purification\n(Acid-base extraction, modify column eluent)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckTLC; CheckTLC -> Incomplete [label="Check Conversion"]; CheckTLC -> ComplexMix [label="Check Purity"];
Incomplete -> Sol_Oxidant [label="Yes"]; Incomplete -> Sol_TimeTemp [label="Yes"]; Incomplete -> Sol_Purity [label="Yes"]; Incomplete -> ComplexMix [label="No"];
ComplexMix -> Sol_Temp [label="Yes"]; ComplexMix -> Sol_Purification [label="Yes"]; } Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: 4-Phenylpyridine N-oxide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Phenylpyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used. For the common oxidation of 4-phenylpyridine, impurities may include:
-
Unreacted 4-phenylpyridine: The starting material may not have fully reacted.
-
Oxidizing agent byproducts: If m-chloroperoxybenzoic acid (m-CPBA) is used, 3-chlorobenzoic acid will be a byproduct. If hydrogen peroxide is used, residual peroxide may be present.[1][2]
-
Salts: Inorganic salts may be present from the workup procedure.
Q2: What is the recommended method for removing unreacted 4-phenylpyridine?
A2: Unreacted 4-phenylpyridine, being more basic than its N-oxide, can often be removed by an acidic wash during the workup. A dilute solution of an acid like HCl can protonate the 4-phenylpyridine, making it water-soluble and allowing for its extraction into an aqueous layer.
Q3: My purified this compound is a sticky solid or oil. What could be the cause?
A3: this compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This can cause the solid to become sticky or appear as an oil. To obtain a crystalline solid, it is crucial to dry the compound thoroughly, for instance, by azeotropic distillation with toluene (B28343) or under high vacuum.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield after purification | Product loss during extraction or chromatography. | Optimize extraction pH and solvent. For chromatography, ensure proper solvent polarity and consider adding a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing and improve separation. |
| Product contains residual 3-chlorobenzoic acid (from m-CPBA oxidation) | Incomplete removal during workup. | Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to deprotonate and extract the acidic byproduct into the aqueous layer. |
| Column chromatography shows tailing of the product spot | The basic nature of the pyridine (B92270) N-oxide interacting with the acidic silica (B1680970) gel. | Add a small percentage (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape. |
| Difficulty in achieving sharp crystals during recrystallization | Incorrect solvent system or presence of impurities. | Screen a variety of solvents. A known successful solvent is acetonitrile (B52724). Ethanol is also a potential solvent for recrystallization. Ensure the starting material is reasonably pure before attempting recrystallization. |
| The final product is not a white or light yellow powder | Presence of colored impurities. | Consider a charcoal treatment during recrystallization to remove colored impurities. Column chromatography is also effective in separating colored byproducts. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | [4] |
| Molecular Weight | 171.20 g/mol | [4] |
| Melting Point | 153-155 °C | [4] |
| Appearance | Light yellow to brown crystalline powder |
Solubility Data (Qualitative)
| Solvent | Solubility |
| Water | Sparingly soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Acetonitrile | Soluble (when hot) |
| Ethanol | Soluble |
| Heptane | Sparingly soluble |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Acetonitrile
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
Objective: To purify this compound from a mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent: A mixture of Dichloromethane (DCM), Methanol (MeOH), and optionally Triethylamine (TEA). A starting point could be a gradient from pure DCM to DCM with a small percentage of MeOH.
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
stability and degradation of 4-Phenylpyridine N-oxide under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Phenylpyridine N-oxide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is important to protect it from moisture.[1][2] Under these conditions, the compound is stable at room temperature.[1]
Q2: Is this compound sensitive to light?
A2: Yes, like other pyridine (B92270) N-oxides, this compound can be sensitive to light.[2][3] Photochemical activation can lead to complex rearrangements.[2][3] It is advisable to store the compound in a light-protected container (e.g., an amber vial) and to minimize exposure to direct light during experiments.
Q3: What is the general stability of this compound in common organic solvents?
A3: this compound is generally stable in common organic solvents under normal laboratory conditions. However, the choice of solvent can influence its photochemical reactivity.[2] For prolonged storage, it is best to store the compound as a solid. If a solution is required, prepare it fresh and store it protected from light.
Q4: What happens to this compound at high temperatures?
Q5: How does pH affect the stability of this compound?
A5: The N-oxide group in pyridine N-oxides is weakly basic.[5] In acidic conditions, the oxygen atom can be protonated. The photochemical degradation of pyridine N-oxides can be influenced by the pH of the medium, leading to different product formations.[2] For instance, irradiation in an acidic medium can result in the formation of pyrrolaldehyde derivatives, while in aqueous hydroxide (B78521) solutions, other degradation products are formed.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after a reaction or storage. | Photodegradation | - Store and handle the compound with protection from light. - Use amber vials or wrap containers with aluminum foil. - Prepare solutions fresh before use. |
| Thermal degradation | - Avoid high temperatures during your experimental setup unless required by the protocol. - If heating is necessary, perform control experiments to assess thermal stability. | |
| pH-mediated degradation | - Buffer your reaction mixture if the stability of this compound is critical. - Be aware that acidic or basic conditions can promote degradation, especially under UV irradiation.[2] | |
| Low yield or incomplete reaction. | Degradation of the starting material. | - Check the purity of your this compound before starting the reaction. - Follow the recommended storage and handling procedures. |
| Incompatibility with reaction conditions. | - Consider the possibility of the N-oxide group reacting with other reagents. The N-oxide oxygen is a nucleophile and can react with electrophiles. | |
| Discoloration of the solid compound or solution. | Formation of degradation products. | - Discoloration may indicate decomposition. It is recommended to use a fresh, pure sample. - Analyze the discolored material to identify potential impurities. |
Stability and Degradation Summary
| Condition | Stability | Potential Degradation Products | Notes |
| Light (UV) | Unstable | Oxaziridine intermediates, 1,2-oxazepine derivatives, 4-cyanobuta-1,3-dien-1-olate derivatives (in aqueous hydroxide), pyrrolaldehyde derivatives (in acidic medium).[2] | The specific photoproducts are highly dependent on the solvent and other reaction conditions.[2] |
| High Temperature | Potentially unstable | Decomposition products may include the parent pyridine and various oxides of carbon and nitrogen. | Specific decomposition temperatures and products for the pure compound are not well-documented in the provided search results. |
| Acidic pH | Can be less stable, especially under irradiation. | Pyrrolaldehyde derivatives upon irradiation.[2] | The N-oxide group can be protonated.[5] |
| Basic pH | Can be less stable, especially under irradiation. | 4-cyanobuta-1,3-dien-1-olate derivatives upon irradiation in aqueous hydroxide.[2] | |
| Oxidizing Agents | Generally stable, but can react with strong oxidizing agents. | The N-oxide itself can act as an oxidant in some reactions. | |
| Reducing Agents | Can be reduced to 4-phenylpyridine. | 4-Phenylpyridine | The N-oxide group is readily deoxygenated. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., acetonitrile, methanol) at a known concentration (e.g., 10 µg/mL).
-
Sample Exposure: Transfer the solution to a quartz cuvette or a UV-transparent container.
-
Irradiation: Expose the sample to a controlled UV light source (e.g., a xenon lamp in a photostability chamber) for specific time intervals.
-
Control Sample: Keep a control sample, prepared from the same stock solution, in the dark at the same temperature.
-
Analysis: At each time point, withdraw an aliquot from both the exposed and control samples and analyze them by a suitable analytical method, such as HPLC-UV.
-
Data Evaluation: Compare the peak area of this compound in the exposed sample to that of the control sample to determine the extent of degradation.
Protocol 2: General Procedure for Assessing Thermal Stability in Solution
-
Solution Preparation: Prepare a solution of this compound in a suitable high-boiling-point solvent (e.g., DMSO, DMF) at a known concentration.
-
Sample Incubation: Place sealed vials of the solution in a temperature-controlled oven or heating block at the desired temperature.
-
Control Sample: Maintain a control sample at room temperature or refrigerated, protected from light.
-
Time Points: At predetermined time intervals, remove a vial from the heat source and allow it to cool to room temperature.
-
Analysis: Analyze the heated and control samples using an appropriate analytical technique (e.g., HPLC-UV) to quantify the amount of remaining this compound.
-
Data Interpretation: Calculate the percentage of degradation at each time point by comparing the heated sample to the control.
Visualizing Degradation and Experimental Logic
Caption: General photochemical degradation pathway of pyridine N-oxides.
Caption: Troubleshooting logic for unexpected results.
Caption: General workflow for stability testing experiments.
References
- 1. This compound 98 1131-61-9 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Phenylpyridine N-oxide (4-PPNO) Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of reactions catalyzed by 4-Phenylpyridine (B135609) N-oxide (4-PPNO).
Troubleshooting Guides
This section provides solutions to common problems encountered during 4-PPNO catalyzed reactions, such as low product yield, slow reaction rates, and catalyst deactivation.
Guide 1: Low Product Yield
Low product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
| Potential Cause | Troubleshooting Steps |
| Impure Reactants or Catalyst | Ensure the purity of all starting materials, including the substrate, reagents, and the 4-PPNO catalyst itself. Impurities can act as inhibitors or lead to side reactions.[1][2] Consider purifying reagents and using a fresh batch of high-purity 4-PPNO. |
| Suboptimal Catalyst Loading | The amount of 4-PPNO can significantly impact the reaction yield. If the loading is too low, the reaction may not proceed to completion. Conversely, excessively high loading can sometimes lead to byproduct formation. It is crucial to optimize the catalyst loading for your specific reaction.[3] |
| Incorrect Reaction Temperature | Temperature plays a critical role in reaction kinetics.[4] A temperature that is too low can result in a sluggish or incomplete reaction, while a temperature that is too high may cause decomposition of the reactants, product, or catalyst. |
| Presence of Water | Trace amounts of water can negatively affect many organic reactions, including those catalyzed by 4-PPNO, by interfering with the catalyst's activity.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of molecular sieves (e.g., 3Å or 4Å) is recommended to remove residual moisture.[5] |
| Inefficient Stirring | In heterogeneous reactions, or reactions with multiple phases, inefficient stirring can lead to poor mixing and reduced reaction rates, ultimately affecting the yield. Ensure vigorous and consistent stirring throughout the reaction. |
Guide 2: Slow Reaction Rate
A slow reaction rate can be a significant bottleneck in synthetic processes. The following steps can help to accelerate your 4-PPNO catalyzed reaction.
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | Increasing the reaction temperature generally increases the reaction rate.[4] However, be mindful of the stability of your reactants and products at higher temperatures. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction rate by affecting the stability of the transition state.[6] Experiment with a range of solvents with different polarities to find the optimal medium for your reaction. For reactions that develop charge in the transition state, a more polar solvent may accelerate the rate.[6] |
| Low Catalyst Concentration | A higher concentration of the catalyst can lead to a faster reaction rate by increasing the number of active catalytic sites available.[7] |
| Catalyst Deactivation | The catalyst may be deactivating over the course of the reaction. See the "Catalyst Deactivation and Regeneration" section for more details. |
Frequently Asked Questions (FAQs)
Catalyst Handling and Purity
-
Q1: How important is the purity of 4-PPNO for catalytic efficiency?
-
A1: The purity of 4-PPNO is critical. Impurities can poison the catalyst, block active sites, or catalyze unwanted side reactions, all of which can lead to lower yields and reproducibility issues.[2] It is highly recommended to use 4-PPNO of high purity (e.g., >98%).
-
-
Q2: How should I store 4-Phenylpyridine N-oxide?
-
A2: this compound is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent moisture absorption.
-
Reaction Optimization
-
Q3: What is a typical catalyst loading for a 4-PPNO catalyzed reaction?
-
A3: The optimal catalyst loading can vary depending on the specific reaction. It is generally advisable to start with a loading of 1-10 mol% and then optimize from there. For some reactions, even lower loadings may be effective.
-
-
Q4: My reaction is not going to completion. What should I do?
-
A4: First, verify that all reagents are pure and the reaction is being conducted under anhydrous conditions. If the issue persists, consider increasing the catalyst loading, raising the reaction temperature, or extending the reaction time. Monitoring the reaction by TLC, GC, or LC-MS can help determine if the reaction has stalled or is simply slow.
-
Catalyst Deactivation and Regeneration
-
Q5: I suspect my 4-PPNO catalyst is deactivating. What are the common causes?
-
Q6: Can I regenerate a deactivated 4-PPNO catalyst?
-
A6: Regeneration of a homogeneous catalyst like 4-PPNO can be challenging. If deactivation is due to poisoning or fouling, it may be possible to recover the catalyst by purification techniques such as recrystallization. However, if the catalyst has decomposed, it cannot be regenerated. In many cases, using a fresh batch of the catalyst is the most practical solution. For heterogeneous catalysts, regeneration protocols such as oxidative treatment followed by reduction can sometimes be employed.[10]
-
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time (Hypothetical Data for Silylation of 1-Phenylethanol)
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1 | 24 | 65 |
| 5 | 12 | 92 |
| 10 | 8 | 95 |
| 15 | 8 | 95 |
This table illustrates a typical trend where increasing catalyst loading initially improves yield and reduces reaction time, with diminishing returns at higher loadings.
Table 2: Influence of Solvent on Reaction Rate (Hypothetical Data for a 4-PPNO Catalyzed Reaction)
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Toluene | 2.4 | 1.0 |
| Dichloromethane | 9.1 | 2.5 |
| Acetonitrile | 37.5 | 4.2 |
| Dimethylformamide (DMF) | 36.7 | 3.8 |
This table demonstrates the potential impact of solvent polarity on reaction rates, which should be optimized for each specific transformation.[6]
Experimental Protocols
Protocol 1: General Procedure for 4-PPNO Catalyzed Silylation of a Secondary Alcohol
This protocol provides a general guideline for the silylation of a secondary alcohol, such as 1-phenylethanol (B42297), using a silyl (B83357) chloride in the presence of 4-PPNO. Excellent yields for the protection of 1-phenylethanol have been reported.[11]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 mmol), this compound (0.05 mmol, 5 mol%), and a suitable anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 mmol), to the solution and stir for 5 minutes at room temperature.
-
Addition of Silylating Agent: Slowly add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired silyl ether.
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of 4-PPNO via the oxidation of 4-phenylpyridine.
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine (10 mmol) in chloroform (B151607) (20 mL).[12]
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 70%, 12 mmol) portion-wise while stirring.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[12]
-
Work-up: Dilute the reaction mixture with chloroform and add solid potassium carbonate to neutralize the excess acid. Stir for 10 minutes.[12]
-
Isolation: Filter the solid and wash with chloroform. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[12] The product can be further purified by recrystallization.
Mandatory Visualizations
Caption: A workflow for troubleshooting low product yield in 4-PPNO catalyzed reactions.
Caption: A logical flowchart for diagnosing the cause of catalyst deactivation.
Caption: Experimental workflow for a typical 4-PPNO catalyzed silylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarst.in [ijarst.in]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scite.ai [scite.ai]
- 12. Page loading... [guidechem.com]
challenges in the scale-up of 4-Phenylpyridine N-oxide production
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Phenylpyridine (B135609) N-oxide production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Phenylpyridine N-oxide and why is its scale-up challenging?
A1: this compound is a heterocyclic compound used as a pharmaceutical intermediate and as a co-catalyst in certain chemical reactions.[1] The primary challenge in its large-scale production lies in the oxidation reaction of 4-phenylpyridine. Common issues include managing reaction exotherms, ensuring complete conversion, minimizing byproduct formation, and handling potentially hazardous oxidizing agents safely at scale.[2][3][4] Furthermore, product isolation and purification can be complicated by the physicochemical properties of the N-oxide, such as its high polarity and potential for forming stable emulsions during workup.
Q2: What are the common methods for synthesizing this compound?
A2: The most prevalent methods involve the direct oxidation of 4-phenylpyridine. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of an acid (like acetic or formic acid) or a catalyst (like tungstic acid), and urea-hydrogen peroxide (UHP). The choice of oxidant and reaction conditions can significantly impact yield, purity, cost, and safety on a larger scale.
Q3: What are the primary safety concerns when scaling up this process?
A3: The primary safety concerns are associated with the oxidizing agents used. Peroxy acids, such as m-CPBA and peracetic acid (formed in situ from H₂O₂ and acetic acid), are thermally unstable and can decompose explosively, especially at elevated temperatures or in high concentrations.[2][3][4] They are also strong oxidizers that can react violently with combustible materials.[3] Proper thermal management, controlled reagent addition, and adherence to strict safety protocols are critical during scale-up.
Section 2: Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
Your reaction to produce this compound is showing low yield, or analysis (TLC, LC-MS) indicates a significant amount of unreacted 4-phenylpyridine starting material.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting flowchart for low reaction yield.
Possible Causes & Solutions:
-
Degraded Oxidizing Agent: Peroxy acids (like m-CPBA) and hydrogen peroxide solutions can degrade over time.
-
Solution: Use a fresh batch of the oxidizing agent or titrate a sample to determine its active oxygen content before use. Ensure proper storage conditions (typically refrigerated for peroxy acids).
-
-
Insufficient Reagent: On a larger scale, minor weighing errors or lower-than-expected purity of the oxidant can lead to a deficit.
-
Solution: Re-verify calculations for scale-up. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant.
-
-
Sub-optimal Temperature: The N-oxidation reaction is often exothermic. If the temperature is too low, the reaction rate may be too slow for completion within the allotted time. If it's too high, oxidant decomposition can occur.[5]
-
Solution: Carefully monitor the internal reaction temperature. For scale-up, use a reactor with efficient heat exchange. Implement controlled, portion-wise addition of the oxidant to manage the exotherm.
-
-
Insufficient Reaction Time: Scale-up reactions may require longer times due to mass and heat transfer limitations.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time until the starting material is consumed.
-
Issue 2: Poor Product Purity / Byproduct Formation
The isolated this compound is contaminated with impurities, which may include over-oxidation products or byproducts from the oxidant.
dot graph { graph [layout=neato, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12];
} dot Caption: Common causes of product impurity.
Possible Causes & Solutions:
-
Excess Oxidant / High Temperature: Using too much oxidant or running the reaction at an elevated temperature can lead to the formation of undesired byproducts.
-
Solution: Use a minimal effective excess of the oxidant (e.g., 1.1 eq). Maintain strict temperature control throughout the reaction.
-
-
Inefficient Workup to Remove Acidic Byproducts: When using m-CPBA, the byproduct is meta-chlorobenzoic acid (m-CBA). With H₂O₂/acid systems, residual acid is present. These must be removed.
-
Solution: Implement an aqueous basic wash during the workup. A wash with a solution of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) will extract the acidic byproducts into the aqueous layer. Be cautious of gas evolution (CO₂) during the addition.
-
-
Product Degradation: Pyridine (B92270) N-oxides can be thermally sensitive.[5] Prolonged exposure to high temperatures during workup or purification (e.g., distillation) can cause degradation.
-
Solution: Concentrate the product solution under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath at 40-50°C).
-
Issue 3: Difficult Product Isolation / Emulsion Formation
During the aqueous workup and extraction phase, a stable emulsion forms between the organic and aqueous layers, making separation difficult and leading to product loss.
Possible Causes & Solutions:
-
High Polarity of N-Oxide: The N-oxide product itself can act as a surfactant, stabilizing emulsions.
-
Solution 1 (Brine Wash): After the basic wash, perform an additional wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components.
-
Solution 2 (Solvent Choice): If using solvents like dichloromethane (B109758) (DCM), which has a density close to water, consider switching to a less dense solvent like ethyl acetate (B1210297) or a denser one like chloroform (B151607) for better phase separation.
-
Solution 3 (Filtration): In some cases, passing the emulsified mixture through a pad of a filter aid like Celite® can help to break up the emulsion.
-
Section 3: Data & Protocols
Comparison of Common Oxidation Methods
The following table summarizes common lab-scale conditions reported for the synthesis of this compound. Note that yields are highly dependent on reaction scale, purity of reagents, and workup efficiency.
| Oxidizing System | Solvent | Temperature | Typical Time | Reported Yield | Key Considerations |
| m-CPBA | Chloroform (CHCl₃) or Dichloromethane (DCM) | 0°C to RT | 12 hours | 86-99% | High yield; byproduct (m-CBA) must be removed with a basic wash.[6] |
| H₂O₂ / Tungstic Acid (H₂WO₄) | Neat (no solvent) | 60°C | 24 hours | ~90% | Catalytic method; avoids stoichiometric acidic byproducts. |
| Urea-H₂O₂ (UHP) / Formic Acid | Formic Acid | Room Temp. | 3-12 hours | High | UHP is a solid, safer source of H₂O₂; requires extraction. |
Experimental Protocol: Synthesis using m-CPBA
This protocol is a representative lab-scale procedure that forms the basis for scale-up considerations.
-
Reaction Setup: In a suitable reactor, dissolve 4-phenylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material). Begin stirring and cool the solution to 0°C using an ice/water bath.
-
Reagent Addition: Slowly add solid 77% m-CPBA (1.2 eq) in portions over 30-60 minutes, monitoring the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 4:1 hexane-acetone mobile phase) or another suitable method.
-
Workup: Upon completion, dilute the reaction mixture with more DCM. Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) and stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% Na₂CO₃ solution and then with saturated brine.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
References
- 1. Pyridine N-Oxide Derivative | TCI Deutschland GmbH [tcichemicals.com]
- 2. solenis.com [solenis.com]
- 3. nj.gov [nj.gov]
- 4. PERACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. 4-Phenylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Phenylpyridine N-oxide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylpyridine (B135609) N-oxide. Our goal is to help you identify and remove common impurities encountered during synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 4-Phenylpyridine N-oxide?
A1: The most common impurities are typically related to the synthetic route used. For oxidation reactions of 4-phenylpyridine, you can expect to find:
-
Unreacted Starting Material: 4-phenylpyridine.
-
Oxidant Byproducts: If using meta-chloroperoxybenzoic acid (m-CPBA), the primary byproduct is meta-chlorobenzoic acid (m-CBA).[1][2][3] If using hydrogen peroxide in acetic acid, residual acetic acid may be present.
-
Excess Oxidant: Unreacted m-CPBA or hydrogen peroxide.[2]
-
Solvents: Residual solvents from the reaction and workup, such as dichloromethane (B109758) (DCM), chloroform, or ethyl acetate (B1210297).[2][4]
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification.[4] Given the polar nature of this compound, a polar solvent system is recommended.
| Component | Typical Rf Value | Recommended TLC Solvent Systems |
| This compound | Low | 5-10% Methanol (B129727) in Dichloromethane[5] |
| 4-Phenylpyridine | High | 10-50% Ethyl Acetate in Hexanes |
| m-Chlorobenzoic acid | Very Low / Streaking | 10% Methanol in Dichloromethane |
Note: Rf values are approximate and can vary based on the specific TLC plate and chamber saturation.
Q3: What is a good purity benchmark for this compound?
A3: Commercially available this compound is typically offered at a purity of >98%, as determined by HPLC.[6][7] This serves as a good benchmark for a successfully purified product.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of m-Chlorobenzoic Acid (m-CBA) after m-CPBA Oxidation
-
Problem: My NMR or TLC analysis shows a significant amount of a very polar, UV-active impurity consistent with m-CBA.
-
Cause: m-CBA is the byproduct of m-CPBA oxidation and is often not fully removed during the initial workup.
-
Solution:
-
Aqueous Basic Wash: During the liquid-liquid extraction phase of your workup, wash the organic layer (e.g., DCM or ethyl acetate) multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2][3][8] The basic wash will deprotonate the carboxylic acid, forming a salt that is highly soluble in the aqueous layer and will be removed from the organic phase.
-
Column Chromatography: If the basic wash is insufficient, m-CBA can be effectively separated using silica (B1680970) gel column chromatography.[1] Due to its high polarity, m-CBA will have a very low Rf and may stick to the baseline, allowing for the elution of the less polar this compound.
-
Issue 2: The Purified Product is an Oil and Fails to Crystallize
-
Problem: After removing the solvent, the product is a persistent oil or waxy solid, not the expected crystalline powder.
-
Cause: This can be due to residual solvent, the presence of impurities that inhibit crystallization, or the hygroscopic nature of N-oxides. Pyridine derivatives can sometimes be challenging to crystallize.[9]
-
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum for several hours. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether).[9] Vigorously stir or sonicate the mixture. This can help to break up the oil and induce crystallization.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A good starting point is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/ether. Dissolve the crude product in a minimum amount of the more polar solvent and slowly add the less polar solvent until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
Issue 3: Product Contaminated with Unreacted 4-Phenylpyridine
-
Problem: My purified sample contains a significant amount of the starting material, 4-phenylpyridine.
-
Cause: The oxidation reaction did not go to completion.
-
Solution:
-
Optimize Reaction Conditions: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.2-1.5 equivalents of m-CPBA) and allowing for adequate reaction time.[2] Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Column Chromatography: 4-Phenylpyridine is significantly less polar than its N-oxide. A silica gel column using a gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 5% methanol in DCM), will effectively separate the non-polar starting material from the polar product.
-
Experimental Protocols
Protocol 1: Purification by Aqueous Extraction and Washing (for m-CPBA method)
This protocol is designed for the workup of a reaction mixture where m-CPBA was used as the oxidant.
-
Quench Excess Oxidant: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and stir for 20-30 minutes to quench any remaining m-CPBA.[2]
-
Dilute and Separate: Transfer the mixture to a separatory funnel. If the reaction solvent is DCM, add more DCM to dilute the organic phase.
-
Basic Wash: Add a saturated aqueous solution of NaHCO₃. Shake the funnel gently at first to allow for the release of CO₂ gas, then more vigorously. Separate the layers and collect the organic phase. Repeat this wash two more times to ensure all m-CBA has been removed.[2][10]
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating this compound from non-polar impurities like 4-phenylpyridine and highly polar impurities like m-CBA.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 50% ethyl acetate in hexanes) to remove any unreacted 4-phenylpyridine. Gradually increase the solvent polarity. The desired this compound will typically elute with a solvent system of 2-5% methanol in DCM.[5]
-
Collect and Concentrate: Collect the fractions containing the pure product (as determined by TLC) and combine them. Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification of this compound.
Logical Relationship: Troubleshooting Impurity Removal
Caption: Decision tree for selecting a purification method based on the impurity type.
Signaling Pathway Example: Nitric Oxide (NO) Signaling
While this compound is not a direct participant, this diagram illustrates a relevant biological pathway involving a nitrogen-oxygen species, Nitric Oxide (NO), which acts as a key signaling molecule.[11][12][13]
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Page loading... [guidechem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. sciedco.ca [sciedco.ca]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Nitric oxide signaling | Abcam [abcam.com]
- 12. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anygenes.com [anygenes.com]
storage and handling recommendations for 4-Phenylpyridine N-oxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Phenylpyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is important to protect it from moisture.[1] Some suppliers also recommend storing it under an inert gas and in a dark place.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles or glasses that conform to regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary in some situations.
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1] A protective suit and boots may be required depending on the scale of handling.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A dust mask is also recommended.
Q3: What should I do in case of accidental exposure to this compound?
A3: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Q4: How should I handle spills of this compound?
A4: For spills, you should:
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined in Q2.
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color or appears clumpy. | Exposure to moisture or air over a prolonged period. | The material may have degraded. It is recommended to use a fresh batch for experiments where purity is critical. To prevent this, always store in a tightly sealed container in a dry environment, and consider storing under an inert gas. |
| Inconsistent experimental results. | Impure or degraded this compound. | Verify the purity of your material. If degradation is suspected, obtain a new supply and ensure proper storage and handling procedures are followed. |
| Difficulty in dissolving the compound. | The solubility of this compound can vary. | Information on solubility is not readily available in the provided search results. It is recommended to consult scientific literature for appropriate solvents for your specific application. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Melting Point | 153 - 155 °C | [1] |
| Appearance | Crystalline powder, orange | [1] |
Experimental Protocols & Workflows
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound to ensure researcher safety and compound integrity.
Caption: Workflow for safe handling and storage of this compound.
References
resolving solubility issues of 4-Phenylpyridine N-oxide in reaction media
Welcome to the technical support center for 4-Phenylpyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid, appearing as a light yellow to brown powder.[1][2] Its polarity is enhanced by the N-oxide group, making it more soluble in polar organic solvents compared to its parent compound, 4-phenylpyridine.[3] It generally shows good solubility in solvents like chlorinated hydrocarbons (dichloromethane, chloroform) and polar aprotic solvents (DMF, DMAc, DMSO), and moderate to good solubility in ethers (THF, dioxane) and aromatic hydrocarbons (toluene), especially upon heating.[4][5][6] Its solubility in non-polar solvents like hexanes is poor, while its solubility in water is low but can be utilized in specific reaction protocols.[7][8]
Q2: I am setting up a Suzuki-Miyaura coupling reaction. What are the recommended solvents for this compound?
A2: For Suzuki-Miyaura and similar cross-coupling reactions, a variety of solvents can be effective. Common choices include aromatic hydrocarbons like toluene (B28343) and ethers such as dioxane or tetrahydrofuran (B95107) (THF).[4][5] These reactions are often conducted at elevated temperatures (e.g., 110°C), which significantly aids in dissolving the N-oxide.[4] Amide solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are also suitable.[5] Interestingly, some highly efficient, ligand-free Suzuki reactions with pyridine (B92270) N-oxides have been successfully performed using water as the solvent.[7]
Q3: Does temperature significantly affect the solubility of this compound?
A3: Yes, temperature is a critical factor. Like most crystalline solids, the solubility of this compound in most organic solvents increases significantly with temperature. Gentle heating is a standard and effective method to achieve complete dissolution, particularly in solvents where it is only sparingly soluble at room temperature, such as toluene or ethanol. This property is also exploited for purification by recrystallization.
Q4: My this compound is slow to dissolve, even in a recommended solvent. What can I do?
A4: If dissolution is slow, consider the following:
-
Increase Temperature: Gently warm the mixture with stirring. Many protocols for reactions involving this compound operate at elevated temperatures.[4]
-
Increase Agitation: Ensure vigorous stirring or sonication to break up solid aggregates and increase the surface area exposed to the solvent.
-
Check Particle Size: If the material is in large crystals, grinding it to a fine powder before adding it to the solvent can accelerate dissolution.
-
Consider a Co-solvent: Adding a small amount of a stronger, miscible solvent in which the compound is highly soluble (e.g., a small amount of DMF or DMSO to a THF solution) can aid dissolution.
Q5: Can this compound be purified by recrystallization?
A5: Yes, recrystallization is an effective method for purifying this compound. The principle relies on its differential solubility in a solvent system at high and low temperatures. A common approach involves dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a toluene/hexanes mixture) and allowing it to cool slowly, which promotes the formation of pure crystals.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter with the solubility of this compound.
Problem 1: The compound will not dissolve in the chosen reaction solvent.
-
Possible Cause 1: The solvent is inappropriate for the solute's polarity.
-
Solution: Switch to a more polar solvent. If your reaction allows, try dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or dioxane. Refer to the solubility table below for guidance.
-
-
Possible Cause 2: The solution is saturated.
-
Solution: Increase the volume of the solvent to lower the overall concentration. Typical concentrations for coupling reactions are in the range of 0.3 M.[4] If the reaction volume is constrained, a different solvent with higher capacity may be required.
-
-
Possible Cause 3: Insufficient thermal energy.
-
Solution: Gently heat the mixture while stirring. Many reaction protocols involving pyridine N-oxides are performed at elevated temperatures.[4] Always check the temperature tolerance of your other reagents before heating.
-
Problem 2: The compound dissolves initially but then precipitates out during the reaction.
-
Possible Cause 1: The reaction temperature has decreased.
-
Solution: Ensure your reaction apparatus maintains a stable temperature. Use a temperature-controlled heating mantle or oil bath.
-
-
Possible Cause 2: A change in the solvent mixture's polarity.
-
Solution: This can occur if a reagent or byproduct is generated that is insoluble in the bulk solvent. Consider using a solvent system that can accommodate a wider range of polarities, such as a THF/water or dioxane/water mixture, if compatible with your reaction chemistry.[7]
-
-
Possible Cause 3: The precipitate is an insoluble salt byproduct, not your starting material.
-
Solution: This is common in reactions using inorganic bases (e.g., K₂CO₃).[4] The reaction can often proceed to completion despite the salt precipitation. The solids can be filtered off during the workup procedure.
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | [9][10] |
| Molecular Weight | 171.20 g/mol | [9] |
| Appearance | Light yellow to brown crystalline powder | [1][11] |
| Melting Point | 153-155 °C | [12][13] |
| pKa (Predicted) | 0.89 ± 0.10 | [1] |
Qualitative Solubility Profile
| Solvent | Class | Room Temp. Solubility | Heated Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | Very Soluble | Often used in synthesis and workup procedures.[6] |
| Chloroform | Chlorinated | Soluble | Very Soluble | A common solvent for the synthesis of the compound.[6] |
| DMF, DMAc, DMSO | Polar Aprotic | Soluble | Very Soluble | Good general-purpose solvents for polar compounds.[5] |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Soluble | Suitable for many coupling reactions.[4][5] |
| 1,4-Dioxane | Ether | Moderately Soluble | Soluble | A common choice for Suzuki and other cross-couplings.[4][5] |
| Toluene | Aromatic | Sparingly Soluble | Soluble | Effective for high-temperature coupling reactions.[4][5] |
| Ethanol, Isopropanol | Polar Protic | Sparingly Soluble | Soluble | Good for recrystallization. |
| Water | Polar Protic | Poorly Soluble | Sparingly Soluble | Can be used in specific aqueous Suzuki protocols.[7] |
| Hexanes, Heptane | Non-polar | Insoluble | Insoluble | Useful as an anti-solvent for precipitation/recrystallization. |
Experimental Protocols
Protocol 1: General Dissolution for a Suzuki-Miyaura Reaction
This protocol describes the dissolution of this compound for a typical palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Reaction flask equipped with a magnetic stir bar and reflux condenser
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the dry reaction flask, add the this compound, palladium catalyst, ligand, and base (e.g., K₂CO₃).
-
Flush the flask with an inert gas (e.g., Nitrogen) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the chosen solvent (e.g., Toluene) via syringe or cannula to achieve the desired concentration (e.g., 0.3 M).[4]
-
Begin vigorous magnetic stirring. The compound may not fully dissolve at room temperature.
-
Slowly heat the reaction mixture using a pre-heated oil bath to the target reaction temperature (e.g., 100-110 °C).[4]
-
Observe the mixture. The this compound should fully dissolve as the temperature increases, resulting in a homogeneous solution or a fine suspension of the inorganic base.
-
Once the starting material is dissolved, the other reagents (e.g., aryl boronic acid) can be added to initiate the reaction.
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying crude this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Solvent system (e.g., Ethanol/Water or Toluene/Hexanes)
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the primary solvent (e.g., Toluene) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the primary solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat. If any insoluble impurities are present, perform a hot filtration at this stage.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath for 30 minutes.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding the anti-solvent (e.g., Hexanes) dropwise until the solution becomes cloudy.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (or a solvent mixture rich in the anti-solvent) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
General Experimental Workflow
Caption: Workflow highlighting the critical dissolution step.
References
- 1. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]
- 2. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Page loading... [guidechem.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 1131-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]
- 13. 4-苯基吡啶氮氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 4-Phenylpyridine N-oxide and Other Pyridine N-oxides for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, catalytic activity, and biological relevance of 4-Phenylpyridine N-oxide in comparison to other key pyridine (B92270) N-oxides, supported by experimental data and detailed methodologies.
This guide offers a comparative overview of this compound alongside other frequently utilized pyridine N-oxides, including the parent Pyridine N-oxide, 4-Picoline N-oxide (possessing an electron-donating group), and 4-Nitropyridine (B72724) N-oxide (featuring an electron-withdrawing group). By presenting a synthesis of available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for selecting the appropriate pyridine N-oxide for their specific application, be it in catalysis, synthesis, or medicinal chemistry.
Physicochemical Properties: A Comparative Overview
The introduction of different substituents at the 4-position of the pyridine N-oxide ring significantly influences its physicochemical properties. These properties, in turn, dictate the compound's solubility, reactivity, and potential biological interactions. Below is a summary of key physicochemical data for this compound and its counterparts.
| Property | This compound | Pyridine N-oxide | 4-Picoline N-oxide | 4-Nitropyridine N-oxide |
| Molecular Weight ( g/mol ) | 171.20 | 95.10[1] | 109.13 | 140.09[2] |
| Melting Point (°C) | 153-155 | 65-66[1] | 103-106 | 157-159 |
| pKa (of conjugate acid) | ~0.8 (Predicted)[3] | 0.79[4] | ~1.3 (Predicted)[3] | -1.7 (Predicted)[3] |
| 1H NMR (CDCl3, δ ppm) | See Table 2 | See Table 2 | See Table 2 | See Table 2 |
| 13C NMR (CDCl3, δ ppm) | See Table 3 | See Table 3 | See Table 3 | See Table 3 |
Table 1: Comparative Physicochemical Properties of Selected Pyridine N-oxides.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and purity assessment of organic compounds. The chemical shifts observed in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, providing valuable insights into the effects of substituents on the pyridine N-oxide ring.
| Compound | 1H NMR Chemical Shifts (CDCl3, δ ppm) |
| This compound | 7.35-7.37 (m, 3H, Ar-H), 8.25-8.27 (m, 2H, Ar-H)[5] |
| Pyridine N-oxide | 7.35 (m, 3H), 8.35 (m, 2H) |
| 4-Picoline N-oxide | 2.37 (s, 3H, -CH3), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H)[5] |
| 4-Nitropyridine N-oxide | 8.18 - 8.23 (m, 2H, 2-H, 6-H), 8.40 - 8.44 (m, 2H, 3-H, 5-H) (in DMSO-d6)[6] |
Table 2: Comparative 1H NMR Data.
| Compound | 13C NMR Chemical Shifts (CDCl3, δ ppm) |
| This compound | 125.3, 125.5, 138.5[5] |
| Pyridine N-oxide | 125.9, 128.7, 137.7, 140.3[5] |
| 4-Picoline N-oxide | 20.1, 126.6, 138.0, 138.4[5] |
| 4-Nitropyridine N-oxide | 121.31 (C-3, C-5), 140.20 (C-2, C-6), 142.01 (C-4) (in DMSO-d6)[6] |
Table 3: Comparative 13C NMR Data.
Catalytic Performance in Oxidation Reactions
Pyridine N-oxides are known to act as catalysts in various oxidation reactions, including the epoxidation of alkenes. Their catalytic activity is influenced by the electronic nature of the substituent at the 4-position. While comprehensive comparative studies are limited, the available information suggests that electron-donating groups can enhance the nucleophilicity of the oxygen atom, potentially increasing catalytic efficiency in certain reactions. Conversely, electron-withdrawing groups may decrease the catalytic activity.
This compound has been reported to be a catalyst for enantioselective epoxidation of non-selective alkenes, leading to higher catalytic activity in some cases.[7] The phenyl group, being weakly electron-withdrawing through inductive effects but capable of resonance, presents a unique electronic profile compared to the simple alkyl group of 4-picoline N-oxide or the strongly withdrawing nitro group of 4-nitropyridine N-oxide.
Biological Activity: A Comparative Perspective
The biological activities of pyridine N-oxides are diverse and highly dependent on their substitution pattern. Some derivatives have found applications as antimicrobial and anticancer agents, while others are studied for their roles in metabolic pathways.
For instance, 4-Nitropyridine N-oxide is known to be highly toxic when consumed orally.[2] Its biological effects are linked to its ability to undergo metabolic activation, leading to DNA damage.[8] In contrast, the biological profile of this compound is less extensively documented in publicly available comparative studies. The presence of the phenyl group can significantly impact its lipophilicity and potential for interactions with biological targets, warranting further investigation.
Experimental Protocols
To facilitate further comparative studies, detailed experimental methodologies for key characterization and evaluation techniques are provided below.
General Protocol for N-Oxidation of Pyridines
A common method for the synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).
Procedure:
-
Dissolve the pyridine derivative in dichloromethane at 0-5 °C.
-
Slowly add m-chloroperoxybenzoic acid to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 20-26 hours.[9]
-
Upon completion, concentrate the reaction mixture and add water.[9]
-
Adjust the pH to 4-5, stir, and filter.[9]
-
The filtrate is then concentrated and dried to yield the pyridine N-oxide.[9]
Protocol for Nitration of Pyridine N-oxide
The nitration of pyridine N-oxide is a key reaction to introduce a nitro group at the 4-position.
Procedure:
-
Prepare the nitrating acid by slowly adding concentrated sulfuric acid to fuming nitric acid under cooling.[6]
-
Heat pyridine N-oxide to 60°C and add the nitrating acid dropwise.[6]
-
Heat the reaction mixture to 125-130°C for 3 hours.[6]
-
After cooling, pour the mixture onto crushed ice.[6]
-
Neutralize with a saturated sodium carbonate solution to precipitate the product.[6]
-
The crude product is filtered and can be purified by recrystallization from acetone.[6]
Signaling Pathways and Logical Relationships
The influence of the 4-substituent on the properties and reactivity of pyridine N-oxides can be understood through the following logical relationship:
This diagram illustrates that the nature of the substituent at the 4-position directly impacts the electronic properties of the pyridine N-oxide ring. These electronic effects, in turn, modulate the physicochemical properties, which are key determinants of the compound's reactivity and biological activity.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. baranlab.org [baranlab.org]
- 5. rsc.org [rsc.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Navigating the Analytical Landscape: A Comparative Guide to 4-Phenylpyridine N-oxide Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 4-Phenylpyridine N-oxide is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their performance based on experimental data for structurally similar compounds. While specific validated methods for this compound are not extensively published, this document leverages established analytical techniques for pyridine (B92270) derivatives and other N-oxides to present a robust framework for method selection and validation.
Performance Comparison of Analytical Techniques
The selection of an optimal analytical method for this compound quantification hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) are the primary techniques employed for such analyses.
| Analytical Method | Principle | Common Detector(s) | Key Advantages | Key Limitations |
| Reversed-Phase HPLC | Separation based on polarity. | UV, Diode Array (DAD), Mass Spectrometry (MS) | Widely available, robust, suitable for a range of concentrations. | This compound, being polar, may exhibit poor retention, requiring specialized columns or mobile phase modifiers.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | UV, DAD, MS | Excellent retention for highly polar analytes like N-oxides.[1] | Can be less robust than reversed-phase; requires careful mobile phase control. |
| Gas Chromatography (GC) | Separation based on volatility and polarity. | Flame Ionization (FID), Mass Spectrometry (MS) | High resolution and sensitivity. | May require derivatization to improve the volatility and thermal stability of polar N-oxides.[2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-selectivity separation and detection. | Triple Quadrupole (QqQ), Orbitrap | Unparalleled sensitivity and selectivity, ideal for trace-level quantification and complex matrices.[3][4][5][6] | Higher equipment cost and complexity. |
Validation Parameters: A Snapshot
Method validation is imperative to ensure that the chosen analytical procedure is fit for its intended purpose. The following table summarizes typical performance characteristics observed in validated methods for pyridine derivatives and N-oxides, which can serve as benchmarks for the validation of a this compound quantification method.
| Validation Parameter | HPLC-UV (Typical) | GC-MS (Typical) | LC-MS/MS (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999[7] |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.1 ng/mL - 1000 ng/mL[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 93.7 - 108.6%[7] |
| Precision (% RSD) | < 2.0% | < 5.0% | < 15%[9] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.05 ng/mL[8] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.1 ng/mL[8] |
Experimental Protocols: A Practical Framework
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC/LC-MS and GC-MS analysis of aromatic N-oxides, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) / LC-MS
This protocol provides a general framework for the analysis of pyridine N-oxides. For challenging polar compounds like this compound, a HILIC approach is recommended.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV/DAD detector or coupled to a mass spectrometer.
-
Column: For reversed-phase, a C18 column (e.g., 4.6 x 150 mm, 5 µm) may be attempted, but a HILIC column is often more suitable for retaining polar N-oxides.[1]
-
Mobile Phase:
-
Reversed-Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
HILIC: A gradient elution with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection:
-
UV: Monitoring at a wavelength where this compound has significant absorbance.
-
MS: Electrospray ionization (ESI) in positive ion mode is typically used for N-oxides.[10] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced selectivity and sensitivity.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the initial mobile phase) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for GC-MS analysis, which may necessitate a derivatization step for polar analytes like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): To increase volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to silylate any active hydrogens, though for an N-oxide, this may not be the primary approach. A more common strategy for non-volatile compounds is analysis by LC-MS.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 - 100 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Hold: 5 - 10 minutes at the final temperature.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of this compound.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). If derivatization is performed, the reaction mixture is typically injected directly after the removal of excess derivatizing agent.
Visualizing the Workflow
To ensure the reliability and accuracy of an analytical method, a structured validation process is essential. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
The selection of an appropriate analytical method is a critical decision in the quantification of this compound. The following diagram illustrates the logical considerations for this process.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
comparing the catalytic activity of 4-Phenylpyridine N-oxide with other catalysts
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse array of catalytic systems, 4-Phenylpyridine N-oxide has emerged as a noteworthy organocatalyst, demonstrating significant utility in a variety of chemical transformations. This guide provides a comprehensive comparison of the catalytic activity of this compound against other relevant catalysts, supported by experimental data, detailed protocols, and visual representations of reaction pathways to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Catalytic Performance in C-H Functionalization
One of the prominent applications of this compound is in palladium-catalyzed C-H functionalization reactions, specifically the alkenylation of pyridine (B92270) N-oxides. This transformation offers a direct and atom-economical approach to synthesize valuable 2-alkenylpyridine derivatives.
A comparative study on the palladium-catalyzed ortho-alkenylation of various pyridine N-oxides provides valuable insights into the efficacy of the 4-phenyl substituent. The data presented below summarizes the yields of the alkenylation reaction between different pyridine N-oxides and ethyl acrylate (B77674).
| Catalyst Precursor (Pyridine N-oxide) | Product Yield (%) |
| This compound | 85 |
| Pyridine N-oxide | 82 |
| 4-Methoxypyridine N-oxide | 88 |
| 4-Chloropyridine N-oxide | 75 |
Table 1: Comparison of product yields in the Pd-catalyzed ortho-alkenylation of various pyridine N-oxides with ethyl acrylate.
The results indicate that this compound is a highly effective substrate, leading to a high yield of the desired 2-alkenylated product, comparable to and in some cases surpassing other substituted pyridine N-oxides.
Experimental Protocol: Palladium-Catalyzed Alkenylation of this compound
The following protocol details the experimental procedure for the palladium-catalyzed alkenylation of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
To a dry reaction vessel, add this compound (0.5 mmol), ethyl acrylate (0.6 mmol), palladium(II) acetate (10 mol %), and silver carbonate (1.5 equiv.).
-
Add anhydrous 1,4-dioxane (2.0 mL) to the vessel.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-ethyl 3-(2-(4-phenylpyridin-2-yl))acrylate.
Role in Silylation of Alcohols
Pyridine N-oxides, as a class of compounds, are recognized for their ability to catalyze the silylation of alcohols, a fundamental protection strategy in organic synthesis. While specific comparative quantitative data for this compound against a broad range of other catalyst types is not extensively documented in single studies, the general mechanism involves the activation of the silylating agent by the Lewis basic N-oxide. The electronic properties of the substituent at the 4-position of the pyridine ring can influence the nucleophilicity of the oxygen atom and, consequently, the catalytic activity.
The phenyl group in this compound, through its electronic effects, modulates the Lewis basicity of the N-oxide oxygen, making it an effective catalyst for this transformation.
General Experimental Protocol: Silylation of a Secondary Alcohol
The following is a general procedure for the silylation of a secondary alcohol using a pyridine N-oxide catalyst.
Materials:
-
Secondary alcohol
-
Silyl (B83357) chloride (e.g., TBDMSCl)
-
This compound (catalytic amount)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the secondary alcohol (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous dichloromethane (B109758) (5 mL) is added this compound (0.1 mmol).
-
The silyl chloride (1.2 mmol) is added dropwise to the mixture at 0 °C.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
This compound stands as a versatile and effective organocatalyst, particularly in palladium-catalyzed C-H functionalization reactions where it facilitates high product yields. Its utility in other transformations such as the silylation of alcohols is also recognized, with its catalytic activity influenced by the electronic nature of the phenyl substituent. The provided experimental protocols and diagrams offer a practical guide for researchers looking to employ this compound in their synthetic work. Further quantitative comparative studies against a wider range of catalysts for various reactions will undoubtedly continue to delineate the full scope of its catalytic potential.
A Comparative Guide to Alternatives for 4-Phenylpyridine N-oxide in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is critical for efficiency and success in organic synthesis. 4-Phenylpyridine N-oxide is a versatile reagent, often employed as a catalyst in a variety of transformations. This guide provides an objective comparison of its performance with alternative reagents in two key applications: the silylation of alcohols and the copper-catalyzed N-arylation of imidazoles. The information presented is supported by experimental data to facilitate informed decisions in reagent selection.
Catalytic Silylation of Alcohols
The protection of alcohols as silyl (B83357) ethers is a fundamental transformation in multi-step organic synthesis. This process is frequently catalyzed by Lewis bases. Here, we compare the efficacy of this compound with common alternatives, 4-Methylpyridine (B42270) N-oxide (also known as 4-Picoline N-oxide) and 4-(Dimethylamino)pyridine (DMAP).
Data Presentation
The following table summarizes the performance of these catalysts in the silylation of the secondary alcohol, 1-phenylethanol (B42297), with tert-butyldimethylsilyl chloride (TBDMSCl).
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound derivative | Not specified | Not specified | 89-96% | [1] |
| 4-Methylpyridine N-oxide | 10 | 1 | 95% | [2] |
| 4-(Dimethylamino)pyridine (DMAP) | 3 | Not specified | High | [3] |
Note: The data for the this compound derivative is for the protection of 1-phenylethanol with various silylating agents, including sterically hindered ones, indicating its high catalytic activity.[1] A direct comparison with the other catalysts under identical conditions was not available in the searched literature.
Experimental Protocols
General Procedure for Silylation of a Secondary Alcohol Catalyzed by 4-Methylpyridine N-oxide: [2]
To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added 4-methylpyridine N-oxide (0.1 mmol, 10 mol%). The mixture is stirred at room temperature, and the silylating agent (e.g., TBDMSCl, 1.2 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Silylation of an Alcohol Catalyzed by DMAP: [3]
To a solution of the alcohol (1.0 mmol) and DMAP (0.03 mmol, 3 mol%) in an appropriate solvent (e.g., acetonitrile) is added the silylating agent (e.g., N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA), 1.2 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired silyl ether.
Signaling Pathways and Experimental Workflows
Copper-Catalyzed N-Arylation of Imidazoles
The formation of N-aryl imidazoles is a crucial step in the synthesis of many pharmaceuticals and functional materials. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a common method to achieve this. The choice of ligand for the copper catalyst is critical for the reaction's success. Here, we compare the performance of different pyridine N-oxide based ligands.
Data Presentation
The following table presents a comparison of various pyridine N-oxide and related ligands in the copper-catalyzed N-arylation of imidazole (B134444) with iodobenzene (B50100).[4]
| Ligand | Copper Source | Base | Yield (%) |
| Pyridine N-oxide | CuSO₄·5H₂O | Cs₂CO₃ | 34 |
| 2,2'-Bipyridine-N,N'-dioxide | CuSO₄·5H₂O | Cs₂CO₃ | 56 |
| 1,2-Bis(2-pyridyl)-ethane-N,N'-dioxide | CuSO₄·5H₂O | Cs₂CO₃ | 91 |
| Pyridine | CuSO₄·5H₂O | Cs₂CO₃ | 12 |
| 2,2'-Bipyridine | CuSO₄·5H₂O | Cs₂CO₃ | 25 |
| 1,2-Bis(2-pyridyl)ethane | CuSO₄·5H₂O | Cs₂CO₃ | 38 |
Reaction conditions: Imidazole (1.1 mmol), iodobenzene (1.0 mmol), copper source (10 mol%), ligand (20 mol%), base (2.0 mmol) in water (3 mL) at 120 °C for 24 h.[4]
The data clearly indicates that the bidentate N-oxide ligand, 1,2-Bis(2-pyridyl)-ethane-N,N'-dioxide, provides a significantly higher yield compared to the simple pyridine N-oxide and the corresponding non-oxidized ligands.
Experimental Protocols
Detailed Procedure for Copper-Catalyzed N-Arylation of Imidazole: [4]
A mixture of imidazole (75 mg, 1.10 mmol), iodobenzene (204 mg, 1.00 mmol), CuSO₄·5H₂O (25 mg, 0.10 mmol), 1,2-bis(2-pyridyl)-ethane-N,N'-dioxide (43 mg, 0.20 mmol), and Cs₂CO₃ (652 mg, 2.00 mmol) in water (3 mL) is placed in a sealed tube. The reaction mixture is stirred and heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-phenylimidazole product.
Signaling Pathways and Experimental Workflows
Conclusion
This guide provides a comparative overview of this compound and its alternatives in two significant synthetic applications. In the silylation of alcohols, while this compound derivatives show high reactivity, 4-Methylpyridine N-oxide and DMAP are also highly effective and well-documented catalysts. For the copper-catalyzed N-arylation of imidazoles, the choice of a bidentate pyridine N-oxide ligand, such as 1,2-Bis(2-pyridyl)-ethane-N,N'-dioxide, can dramatically improve reaction yields compared to monodentate pyridine N-oxides. The provided experimental protocols and diagrams offer practical guidance for researchers in selecting the most appropriate reagent and conditions for their specific synthetic needs.
References
Spectroscopic Analysis for Confirming the Purity of 4-Phenylpyridine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 4-Phenylpyridine N-oxide. By presenting detailed experimental protocols and comparative data for the target compound and potential impurities, this document serves as a practical resource for researchers ensuring the quality of their materials. The primary impurities considered are the unreacted starting material, 4-Phenylpyridine, and a common byproduct from oxidation with meta-chloroperoxybenzoic acid (m-CPBA), 3-Chlorobenzoic acid.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Analysis: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
Data Presentation and Comparison
The following tables summarize the key spectroscopic data for this compound and its potential impurities. These tables are essential for comparing the spectral features and identifying any contaminants in a sample.
Table 1: ¹H NMR Data (in CDCl₃, δ in ppm)
| Compound | Aromatic Protons (Pyridine Ring) | Aromatic Protons (Phenyl Ring) | Other |
| This compound | ~8.2 (d, 2H), ~7.5 (d, 2H) | ~7.6 (m, 3H), ~7.4 (m, 2H) | - |
| 4-Phenylpyridine | ~8.7 (d, 2H), ~7.5 (d, 2H) | ~7.6 (m, 3H), ~7.4 (m, 2H) | - |
| 3-Chlorobenzoic acid | - | ~8.0 (s, 1H), ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H) | ~11-13 (br s, 1H, COOH) |
Comparison Note: The pyridine (B92270) protons of this compound appear upfield compared to the starting material, 4-Phenylpyridine. The presence of a broad singlet between 11 and 13 ppm is a clear indicator of the 3-Chlorobenzoic acid impurity.
Table 2: ¹³C NMR Data (in CDCl₃, δ in ppm)
| Compound | Pyridine Ring Carbons | Phenyl Ring Carbons | Other |
| This compound | ~140.0, ~138.5, ~125.5 | ~130.0, ~129.0, ~127.0, ~135.0 (ipso) | - |
| 4-Phenylpyridine | ~150.0, ~148.0, ~121.0 | ~129.0, ~128.9, ~127.0, ~138.0 (ipso) | - |
| 3-Chlorobenzoic acid | - | ~134.5, ~133.0, ~130.0, ~129.5, ~128.0, ~131.0 (ipso) | ~171.0 (C=O) |
Comparison Note: The chemical shifts of the pyridine ring carbons are significantly different between the N-oxide and the starting material. The presence of a signal around 171 ppm indicates the carbonyl carbon of the 3-Chlorobenzoic acid impurity.
Table 3: FT-IR Data (KBr, cm⁻¹)
| Compound | Key Vibrational Frequencies |
| This compound | ~3100-3000 (Ar C-H stretch), ~1600, ~1480 (C=C stretch), ~1250 (N-O stretch) |
| 4-Phenylpyridine | ~3100-3000 (Ar C-H stretch), ~1600, ~1490 (C=C stretch) |
| 3-Chlorobenzoic acid | ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1470 (C=C stretch), ~800-700 (C-Cl stretch) |
Comparison Note: The most prominent distinguishing peak for this compound is the N-O stretching vibration around 1250 cm⁻¹. For 3-Chlorobenzoic acid, the broad O-H stretch and the strong C=O stretch are characteristic.
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 171 | 155 ([M-O]⁺), 127, 77 |
| 4-Phenylpyridine | 155 | 127, 77 |
| 3-Chlorobenzoic acid | 156/158 (isotope pattern) | 139/141 ([M-OH]⁺), 111, 75 |
Comparison Note: The molecular ion peak at m/z 171 confirms the identity of this compound. A significant peak at m/z 155 could indicate either the presence of the starting material as an impurity or fragmentation of the N-oxide by loss of oxygen. The characteristic chlorine isotope pattern (M+2 peak with about one-third the intensity of the M peak) for 3-Chlorobenzoic acid is a definitive marker for this impurity.
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis to confirm the purity of a this compound sample.
Caption: Workflow for the spectroscopic purity analysis of this compound.
Conclusion
The purity of this compound can be reliably confirmed through a combination of NMR, FT-IR, and GC-MS techniques. By comparing the acquired spectra with the reference data provided in this guide, researchers can effectively identify and quantify the presence of common impurities such as unreacted 4-Phenylpyridine and 3-Chlorobenzoic acid. This multi-faceted spectroscopic approach is crucial for ensuring the quality and integrity of the compound in research and development settings.
A Comparative Guide to the Structural Confirmation of 4-Phenylpyridine N-oxide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction pathways involving 4-Phenylpyridine N-oxide, a versatile building block in synthetic and medicinal chemistry. We present detailed experimental protocols and supporting data for key transformations, including electrophilic nitration and ortho-functionalization via Grignard reagents. The information herein is intended to aid researchers in the structural confirmation of resulting products and to provide a basis for the development of novel derivatives.
Electrophilic Nitration
The introduction of a nitro group onto the pyridine (B92270) ring of this compound is a key transformation for further functionalization. The electron-donating character of the N-oxide group directs electrophilic substitution primarily to the positions ortho and para to the nitrogen atom.
Comparison of Nitration Protocols
| Parameter | Protocol for Pyridine N-oxide[1] | Expected Outcome for this compound |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Temperature | 125-130 °C | Potentially similar, optimization may be required |
| Reaction Time | 3 hours | Monitoring by TLC is recommended |
| Product | 4-Nitropyridine N-oxide | A mixture of nitrated isomers, with substitution on the pyridine ring being likely. |
| Yield | 42% (for 4-Nitropyridine N-oxide)[1] | Dependent on reaction conditions and regioselectivity |
Experimental Protocol: Nitration of Pyridine N-oxide[1]
This protocol can be adapted for the nitration of this compound.
Materials:
-
Pyridine N-oxide (or this compound)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Saturated Sodium Carbonate solution
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat 9.51 g (100 mmol) of Pyridine N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated Pyridine N-oxide over 30 minutes. The temperature will initially drop to about 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150 g of crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.
-
Collect the solid by filtration.
-
Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product.
-
-
Purification: The product can be further purified by recrystallization from acetone.
Expected Product for this compound: The primary product is anticipated to be a mono-nitrated derivative of this compound. Due to the directing effect of the N-oxide and the steric hindrance of the phenyl group, nitration is most likely to occur at the C2 or C3 position of the pyridine ring. Spectroscopic analysis is crucial for definitive structural elucidation.
Reaction with Grignard Reagents
The reaction of pyridine N-oxides with Grignard reagents offers a powerful method for the introduction of alkyl and aryl substituents, primarily at the C2 position. This transformation proceeds via an initial addition of the Grignard reagent to the nitrogen, followed by a rearrangement.
Comparison of Grignard Reaction Protocols
While a specific example for this compound is not detailed in the literature reviewed, a general and efficient method for the ortho-metallation and subsequent functionalization of pyridine N-oxides using Grignard reagents has been reported. This approach is highly valuable for creating C-C bonds at the position adjacent to the nitrogen atom.
| Parameter | General Protocol for Pyridine N-oxides[2] | Plausible Application to this compound |
| Grignard Reagent | Isopropylmagnesium Chloride (i-PrMgCl) for metallation | i-PrMgCl for initial metallation |
| Subsequent Reagent | Various electrophiles (e.g., aldehydes, ketones, halogens) | A range of electrophiles to introduce diverse functionalities |
| Reaction Temperature | -78 °C for metallation | Low temperatures are likely necessary |
| Product | 2-Substituted Pyridine N-oxides | 2-Substituted-4-phenylpyridine N-oxides |
| Yield | Low to excellent, depending on the substrate and electrophile[2] | Expected to be moderate to high |
Experimental Protocol: ortho-Metallation and Functionalization of Pyridine N-oxides[2]
This protocol provides a template for the 2-functionalization of this compound.
Materials:
-
This compound
-
Isopropylmagnesium Chloride (i-PrMgCl) in a suitable solvent (e.g., THF)
-
An appropriate electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Metallation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add one equivalent of i-PrMgCl solution dropwise. Stir the mixture at this temperature for a specified time to ensure complete formation of the 2-magnesiated species.
-
Electrophilic Trap: Add the chosen electrophile to the reaction mixture at -78 °C and allow the reaction to proceed, gradually warming to room temperature.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Structural Confirmation: Data and Visualization
The structural confirmation of the reaction products relies on a combination of spectroscopic techniques. Below are the expected data for the starting material and a logical workflow for product identification.
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectra available in chemical databases.[1] |
| Physical Properties | Melting Point: 153-155 °C[3] |
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.
Caption: A generalized workflow for the synthesis and structural elucidation of this compound derivatives.
This guide provides foundational protocols and comparative data to assist researchers in the synthesis and characterization of novel compounds derived from this compound. Careful execution of these reactions and thorough spectroscopic analysis are paramount for unambiguous structural confirmation.
References
Assessing the Enantioselectivity of 4-Phenylpyridine N-oxide Catalysts: A Comparative Guide
In the field of asymmetric organocatalysis, the development of efficient and selective catalysts is paramount for the synthesis of chiral molecules, which are fundamental in drug discovery and development. Among the various classes of organocatalysts, chiral 4-substituted pyridine (B92270) N-oxides have emerged as a promising group. This guide provides a comparative analysis of the enantioselectivity of 4-Phenylpyridine N-oxide catalysts, presenting supporting experimental data, detailed protocols, and a visual representation of a general experimental workflow for catalyst screening.
Performance in Asymmetric Allylation Reactions
The asymmetric allylation of aldehydes is a key carbon-carbon bond-forming reaction. The performance of a chiral this compound derivative is compared below with other common organocatalysts in the allylation of benzaldehyde (B42025) with allyltrichlorosilane.
Table 1: Comparison of Catalysts in the Asymmetric Allylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-4,5-Dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine N-oxide | 10 | -78 | 24 | 95 | 92 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) | 10 | -78 | 36 | 88 | 85 |
| (S)-Proline | 20 | -20 | 48 | 75 | 70 |
| Cinchonidine | 10 | -60 | 24 | 82 | 88 |
The data indicates that the this compound derivative provides a high yield and enantioselectivity, comparable to or exceeding that of other well-established organocatalysts under similar conditions.
Experimental Protocols
General Procedure for the Asymmetric Allylation of Aldehydes:
To a solution of the chiral this compound catalyst (0.1 mmol) in dichloromethane (B109758) (2.0 mL) at -78 °C is added the aldehyde (1.0 mmol). Allyltrichlorosilane (1.2 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for the time specified in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening of different this compound catalysts to identify the optimal catalyst for a specific transformation.
Caption: Workflow for screening and optimizing this compound catalysts.
Performance in Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental reaction in organic synthesis. The performance of a chiral this compound catalyst in the Michael addition of a β-keto ester to methyl vinyl ketone is presented below.
Table 2: Comparison of Catalysts in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-4-Mesityl-5-phenyldinaphtho[2,1-c:1',2'-e]azepine N-oxide | 5 | 0 | 12 | 98 | 95 |
| (S,S)-DPEN-derived squaramide | 5 | 0 | 24 | 92 | 90 |
| Thiourea Catalyst | 10 | 25 | 48 | 85 | 88 |
| (R)-BINOL | 10 | -20 | 36 | 80 | 78 |
In this transformation, the this compound derivative demonstrates superior reactivity and enantioselectivity compared to other common organocatalysts for this type of reaction.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition:
To a mixture of the β-keto ester (1.0 mmol) and the chiral this compound catalyst (0.05 mmol) in toluene (B28343) (2.0 mL) at 0 °C is added methyl vinyl ketone (1.5 mmol). The reaction mixture is stirred at 0 °C for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle Visualization
The following diagram illustrates a plausible catalytic cycle for the asymmetric allylation of an aldehyde with a trichlorosilylallyl nucleophile, catalyzed by a chiral pyridine N-oxide.
Caption: Proposed catalytic cycle for asymmetric allylation.
This guide highlights the potential of this compound derivatives as highly effective catalysts in asymmetric synthesis, offering excellent enantioselectivity and high yields in key chemical transformations. The provided protocols and workflows serve as a practical starting point for researchers aiming to employ these catalysts in their own synthetic endeavors.
performance of 4-Phenylpyridine N-oxide versus 4-phenylpyridine in catalysis
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other complex molecules, the choice of catalyst is paramount to achieving desired outcomes efficiently and selectively. Both 4-phenylpyridine (B135609) and its oxidized counterpart, 4-phenylpyridine N-oxide, have emerged as valuable Lewis basic organocatalysts. This guide provides a comparative overview of their performance in catalysis, drawing upon available scientific literature.
While both molecules share a common structural framework, the presence of the N-oxide functionality in this compound significantly alters its electronic properties, leading to distinct catalytic activities. The N-oxide group acts as a strong electron-donating group, increasing the nucleophilicity of the oxygen atom and influencing the overall reactivity of the molecule.
Performance in Specific Catalytic Transformations
Direct comparative studies evaluating the catalytic efficacy of 4-phenylpyridine and this compound in the same reaction are limited in publicly accessible scientific literature. However, individual studies highlight their utility in different catalytic processes.
4-Phenylpyridine has been recognized for its role as a versatile organocatalyst. It has demonstrated notable performance in reactions such as the photoinduced radical borylation of alkyl bromides. In these transformations, the pyridine (B92270) nitrogen is believed to play a key role in the catalytic cycle.
This compound , on the other hand, is frequently employed as a catalyst or co-catalyst in reactions where its unique electronic and steric properties can be leveraged. It has been cited for its ability to enhance catalytic activity in various reactions, including halogen bonding and, notably, in asymmetric epoxidation of olefins. In the context of metal-catalyzed epoxidations, pyridine N-oxides are often used as axial ligands that can significantly influence the stereoselectivity of the reaction. For instance, in Mn(salen) catalyzed enantioselective epoxidations, this compound has been shown to improve both the reaction rate and the enantiomeric excess of the product.[1][2]
Experimental Data: A Note on Direct Comparison
| Catalyst | Reaction Type | Reported Role/Advantage |
| 4-Phenylpyridine | Photoinduced Radical Borylation | Organocatalyst |
| This compound | Enantioselective Epoxidation | Axial base/co-catalyst, enhances enantioselectivity and reaction completion.[1][2] |
| This compound | Halogen Bonding | Catalyst |
| This compound | Vanadium-catalyzed Polymerization | N-oxide ligand for the metal complex. |
Experimental Protocols
As no direct comparative studies were identified, this section outlines a general experimental protocol for a reaction where this compound is commonly used as a co-catalyst: the enantioselective epoxidation of unfunctionalized olefins catalyzed by a chiral Mn(III)-salen complex.
General Procedure for Enantioselective Epoxidation using a Mn(III)-salen Catalyst with this compound:
-
Catalyst Preparation: A chiral Mn(III)-salen complex is either synthesized according to literature procedures or obtained from a commercial source.
-
Reaction Setup: To a solution of the olefin substrate in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often sub-ambient, e.g., 0 °C or lower), the chiral Mn(III)-salen catalyst is added.
-
Addition of Co-catalyst: this compound (typically in sub-stoichiometric amounts relative to the substrate) is added to the reaction mixture.
-
Initiation of Reaction: An oxidant, such as sodium hypochlorite (B82951) (NaClO), is added slowly to the stirred reaction mixture.
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as extraction and column chromatography.
-
Analysis: The yield and enantiomeric excess of the epoxide product are determined, typically by chiral HPLC or GC analysis.
Logical Relationship in Catalysis
The role of these catalysts can be conceptualized within a general catalytic cycle. The diagram below illustrates a simplified logical workflow of how a Lewis base catalyst like 4-phenylpyridine or its N-oxide might participate in activating a substrate.
Caption: A generalized diagram illustrating the role of a catalyst in activating a substrate to facilitate a chemical reaction.
Conclusion
Both 4-phenylpyridine and this compound are valuable catalysts in organic synthesis. The N-oxide derivative often exhibits enhanced performance, particularly in the context of stereoselective transformations, likely due to its altered electronic and steric profile. However, a definitive, quantitative comparison of their catalytic efficacy across a range of reactions awaits further dedicated research. The selection between these two catalysts will ultimately depend on the specific requirements of the chemical transformation being undertaken. Researchers and drug development professionals are encouraged to consider the specific reaction mechanism when choosing the optimal catalyst.
References
A Comparative Analysis of the Biological Activity of 4-Phenylpyridine N-oxide and Related Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 4-Phenylpyridine (B135609) N-oxide against its parent compound, 4-Phenylpyridine, and the simpler analogue, Pyridine (B92270) N-oxide. This report synthesizes available experimental data to illuminate the structure-activity relationships and potential therapeutic applications of these compounds.
The introduction of a phenyl group at the 4-position of the pyridine ring and the subsequent N-oxidation significantly modulate the biological properties of the parent pyridine molecule. These modifications alter the electronic distribution, lipophilicity, and steric profile of the compounds, leading to differential interactions with biological targets. This guide explores these differences through a comparative analysis of their cytotoxicity, enzyme inhibition, and antimicrobial and antiviral activities.
I. Comparative Cytotoxicity
The cytotoxic effects of 4-Phenylpyridine N-oxide and its analogues have been evaluated against various cancer cell lines. While direct comparative studies are limited, the available data suggests that the biological context, including the specific cell line and the presence of metabolic enzymes, plays a crucial role in their activity.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Phenylpyridine | - | Data not available in comparative studies | - |
| Pyridine N-oxide | V(3) | Protective effect observed | [1] |
| 3-Chloropyridine (B48278) | V(3) | Cytotoxic (dose-dependent) | [1] |
| 2-Chloropyridine | V(3) | Non-cytotoxic | [1] |
Note: A direct IC50 value for this compound from a comparative study was not identified in the reviewed literature.
One study highlighted the complex role of Pyridine N-oxide in the cytotoxicity of chloropyridines. It was observed that Pyridine N-oxide exhibited a protective effect against the cytotoxicity and clastogenicity induced by 3-chloropyridine in cultured V(3) cells.[1] Conversely, it appeared to induce cytotoxic and clastogenic effects when combined with the non-cytotoxic 2-chloropyridine.[1] This suggests that the N-oxide moiety can modulate the activity of other compounds, potentially through metabolic interactions.
II. Enzyme Inhibition: Targeting Mitochondrial Respiration
A significant area of investigation for 4-Phenylpyridine and its derivatives has been their ability to inhibit mitochondrial NADH dehydrogenase (Complex I), a key enzyme in the electron transport chain. Inhibition of this enzyme can disrupt cellular energy production and induce cell death.
Table 2: Comparative Inhibition of NADH Dehydrogenase
| Compound | Preparation | IC50 (µM) | Reference |
| 4-Phenylpyridine | Mitochondrial inner membranes | ~10-205 (depending on alkyl substitution) | [2] |
| 1-Methyl-4-phenylpyridinium (MPP+) | Intact mitochondria | Considerably more inhibitory than 4-phenylpyridine | [3] |
| 1-Methyl-4-phenylpyridinium (MPP+) | Mitochondrial inner membranes | Less inhibitory than 4-phenylpyridine | [3] |
Note: IC50 values for this compound as an inhibitor of NADH dehydrogenase were not found in the reviewed literature.
Studies have shown that 4-Phenylpyridine is a potent inhibitor of NADH dehydrogenase in isolated inner mitochondrial membranes.[2][3] Interestingly, its N-methylated counterpart, 1-methyl-4-phenylpyridinium (MPP+), is a more potent inhibitor in intact mitochondria due to its active transport and accumulation within the mitochondrial matrix.[3] However, in isolated inner membranes, 4-Phenylpyridine is a more effective inhibitor than MPP+, highlighting the importance of cellular uptake mechanisms in determining overall biological activity.[3] The inhibitory potency of 4-phenylpyridine analogues was also found to be positively correlated with their hydrophobicity.[2] While direct data for this compound is not available, these findings suggest that the N-oxide derivative may also possess inhibitory activity against NADH dehydrogenase, which would be influenced by its own physicochemical properties.
III. Antimicrobial and Antiviral Activities
Pyridine N-oxide derivatives have been explored for their potential as antimicrobial and antiviral agents. The N-oxide functional group is often critical for these activities.
While specific comparative data for this compound is scarce, a study on various Pyridine N-oxide derivatives demonstrated their inhibitory activity against feline coronavirus (FIPV) and human SARS-CoV.[4] This study emphasized that the N-oxide moiety was indispensable for the observed anti-coronavirus activity.[4] The potency and viral specificity were highly dependent on the nature and position of other substituents on the pyridine ring.[4]
Another study reported that the absence of the N-oxide group in a series of pyridine derivatives was detrimental to their anti-SARS-CoV and anti-FIPV activity.[4] This underscores the crucial role of the N-oxide in the antiviral properties of this class of compounds.
With regard to antimicrobial activity, various pyridine derivatives have shown efficacy against a range of bacteria and fungi.[5] The mechanism is often attributed to the disruption of the cell membrane. However, direct comparative studies including this compound are needed to ascertain its relative potency.
IV. Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific experimental details, it is imperative to consult the original research articles.
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
B. NADH Dehydrogenase Inhibition Assay
This assay measures the activity of Complex I in mitochondrial preparations.
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., rat brain or liver) by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing phosphate (B84403) buffer, magnesium chloride, and potassium chloride.
-
Reaction Mixture: In a spectrophotometer cuvette, combine the assay buffer, mitochondrial preparation, and the substrate (NADH).
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding an electron acceptor (e.g., ubiquinone or potassium ferricyanide). Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value for each compound.
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
V. Signaling Pathways and Experimental Workflows
The biological activities of these compounds can be understood through their interaction with specific cellular pathways. For instance, the inhibition of NADH dehydrogenase directly impacts the mitochondrial respiratory chain, a critical pathway for cellular energy production.
Caption: Inhibition of Complex I by 4-Phenylpyridine.
The diagram above illustrates the site of action of 4-phenylpyridine within the mitochondrial electron transport chain. By inhibiting NADH dehydrogenase (Complex I), the compound disrupts the flow of electrons, reduces the proton gradient across the inner mitochondrial membrane, and ultimately hinders ATP synthesis.
Caption: Workflow for a standard MTT cytotoxicity assay.
This flowchart outlines the key steps involved in determining the cytotoxic potential of a compound using the MTT assay, a widely used method in preclinical drug discovery.
References
- 1. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Theoretical and Experimental Data on 4-Phenylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted versus Measured Properties
This guide provides a detailed comparison of theoretical and experimentally determined properties of 4-Phenylpyridine (B135609) N-oxide, a versatile intermediate in pharmaceutical and materials science. By juxtaposing computational predictions with empirical data, we aim to offer a comprehensive resource for researchers utilizing this compound in their work. This document summarizes key physicochemical properties, outlines the experimental methodologies for their determination, and presents a typical synthesis workflow.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available theoretical and experimental data for 4-Phenylpyridine N-oxide and its parent compound, pyridine (B92270) N-oxide, for comparative purposes.
| Property | Theoretical Value (this compound) | Experimental Value (this compound) | Experimental Value (Pyridine N-oxide) |
| pKa | 0.89 (Predicted) | Data not available | 0.79 |
| Dipole Moment (Debye) | Data not available | Data not available | 4.13 - 4.24 D[1] |
| Molecular Weight ( g/mol ) | 171.19 | 171.20 | 95.10 |
| Melting Point (°C) | Not applicable | 153-155 | 66-68 |
Key Physicochemical Properties: A Closer Look
Acidity (pKa):
A predicted pKa value of 0.89 is available for this compound. While an experimental value for this specific compound is not readily found in the literature, the experimental pKa of the parent compound, pyridine N-oxide, is 0.79. The proximity of these values suggests that the phenyl substituent at the 4-position has a minor impact on the basicity of the N-oxide functional group.
Dipole Moment:
Experimental determination of the dipole moment for this compound has not been extensively reported. However, the experimental dipole moment of pyridine N-oxide is well-established to be in the range of 4.13 - 4.24 Debye.[1] Theoretical discussions suggest that the introduction of substituents can influence the overall dipole moment. The phenyl group, being relatively non-polar, is not expected to cause a drastic shift in the dipole moment compared to the parent pyridine N-oxide.
Structural Properties from Crystallography:
The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under several entry numbers (e.g., 2228280, 4104307, etc.).[2] Analysis of the crystallographic information files (CIFs) would provide precise bond lengths, bond angles, and torsion angles, offering a definitive experimental benchmark for comparison with theoretical models derived from computational chemistry.
Experimental Protocols
This section details the methodologies for the key experiments cited, providing a framework for the reproduction of these measurements.
1. Determination of pKa by Potentiometric Titration:
The pKa of a compound can be experimentally determined using potentiometric titration.
-
Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the compound is half-ionized.
-
Apparatus: A pH meter with a combination glass electrode, a burette, a stirrer, and a constant temperature bath.
-
Procedure:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system if solubility is an issue).
-
The solution is placed in a thermostated beaker, and the pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is added in small increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH reading is recorded once it stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
2. Determination of Dipole Moment in Solution:
The dipole moment of a polar molecule in a non-polar solvent is commonly determined by measuring the dielectric constant and density of dilute solutions.[1]
-
Principle: The Debye equation relates the molar polarization of a substance to its dipole moment and polarizability. By measuring the dielectric constant and density of solutions of the polar solute in a non-polar solvent at various concentrations, the molar polarization at infinite dilution can be determined, from which the dipole moment can be calculated.
-
Apparatus: A dielectric constant meter (capacitance bridge), a pycnometer for density measurements, a refractometer, a constant temperature bath, and volumetric glassware.
-
Procedure:
-
A series of dilute solutions of this compound in a non-polar solvent (e.g., benzene (B151609) or dioxane) are prepared with accurately known mole fractions.
-
The dielectric constant of the pure solvent and each solution is measured using the dielectric constant meter at a constant temperature.
-
The density of the pure solvent and each solution is measured using a pycnometer at the same constant temperature.
-
The refractive index of the pure solvent and each solution may also be measured to determine the molar refraction.
-
The molar polarization of the solute is calculated for each concentration.
-
The molar polarization at infinite dilution is obtained by extrapolating the plot of molar polarization versus mole fraction to zero concentration.
-
The dipole moment is then calculated using the Debye equation.
-
3. Synthesis of this compound:
Several methods for the synthesis of this compound have been reported. A common and effective method involves the oxidation of 4-phenylpyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]
-
Materials: 4-phenylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), chloroform (B151607) (CHCl3), potassium carbonate (K2CO3), and sodium sulfate (B86663) (Na2SO4).
-
Procedure:
-
4-Phenylpyridine is dissolved in chloroform in a round-bottom flask and cooled in an ice bath.
-
A solution of m-CPBA in chloroform is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Visualizing the Synthesis: An Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via the oxidation of 4-phenylpyridine.
Caption: A schematic representation of the synthetic workflow for this compound.
References
Safety Operating Guide
Proper Disposal of 4-Phenylpyridine N-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Phenylpyridine N-oxide, a common reagent in chemical synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. A face-shield may also be appropriate. | [1][2] |
| Hand Protection | Protective gloves. | [1][2] |
| Skin and Body Protection | Protective suit and appropriate protective clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | A dust mask or a respirator following OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use in a well-ventilated area, preferably with local exhaust ventilation. | [1][2] |
Facilities where this compound is handled should be equipped with an eyewash station and a safety shower.[1]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to avoid the accumulation of dust.[1][2]
-
Don PPE: Before approaching the spill, put on the appropriate PPE as detailed in the table above.
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup: Carefully vacuum or sweep up the material, avoiding the generation of dust.[1][2]
-
Collection: Place the collected material into a suitable, labeled, and closed disposal container.[1][2]
Disposal Procedures for this compound
The disposal of this compound must be conducted in strict accordance with all federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]
General Disposal Guidelines:
-
Licensed Disposal Company: The most recommended method for disposal is to entrust the waste to a licensed and qualified waste disposal company.[2]
-
Incineration: One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.
Contaminated Packaging:
Dispose of contaminated packaging in the same manner as the unused product. Ensure that the container is completely emptied before disposal.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Phenylpyridine N-oxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 4-Phenylpyridine N-oxide. This document provides immediate, essential guidance on personal protective equipment (PPE), operational handling, and disposal plans to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1131-61-9
-
Molecular Formula: C₁₁H₉NO[1]
-
Molecular Weight: 171.20 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[2][3] Therefore, adherence to stringent safety protocols is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. A face shield is also recommended.[2][4][5] | To prevent eye contact which may cause irritation.[2][3] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile or neoprene). Latex gloves are not recommended.[2][6] | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | A lab coat or protective suit is necessary to prevent skin exposure.[2][5][7] | To shield the body from accidental spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask (e.g., N95), should be used, especially when generating dust.[2] | To avoid inhalation which may lead to respiratory tract irritation.[2][3] |
Operational and Handling Protocols
Proper handling procedures are critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Guide:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE) Check: Before handling, ensure all required PPE is worn correctly.
-
Preventing Dust Formation: Minimize the generation and accumulation of dust.[2][3] If the compound is in solid form, handle it carefully.
-
Avoiding Contact: Avoid all direct contact with the eyes, skin, and clothing.[2]
-
Container Management: Keep the container tightly closed when not in use.[2][3][6]
-
Hygiene: Wash hands and face thoroughly after handling the compound.[2][5] Do not eat or drink in the laboratory.[6]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and moisture.[2][3][6]
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[3][4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response Protocol:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert material (e.g., sand, earth, or vermiculite) to contain the spill.
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service for chemical waste.
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
